3-Fluoro-4-methoxybenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBAHQDKBWMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381351 | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3907-15-1 | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-4-methoxybenzoyl chloride CAS number
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, key applications, and safety information.
Chemical and Physical Properties
This compound, with the CAS number 3907-15-1 , is a versatile reagent in medicinal chemistry and materials science.[1][2] Its chemical structure incorporates a fluorine atom and a methoxy group on a benzoyl chloride backbone, offering unique reactivity for the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3907-15-1 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Synonyms | 4-(Chlorocarbonyl)-2-fluoroanisole, 3-fluoro-4-methoxylbenzoyl choride | [1][2][3] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 68-71 °C | [1][3] |
| Boiling Point | 267.3 °C at 760 mmHg | [3] |
| Density | 1.309 g/cm³ | [3] |
| Purity | Typically ≥97% | [3] |
| Sensitivity | Moisture sensitive | [1][4] |
| Storage Conditions | Sealed in a dry environment at room temperature |
Synthesis Protocols
Multiple synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.
Synthesis from 3-Fluoro-4-methoxyacetophenone
This method involves the haloform reaction of the corresponding acetophenone to yield the carboxylic acid, followed by chlorination to the acyl chloride.
Experimental Protocol:
-
Preparation of 3-Fluoro-4-methoxybenzoic acid:
-
Dissolve 50 g of calcium hypochlorite in 200 ml of warm water to create a milky solution.
-
Add a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Stir the mixture for approximately 5 minutes and filter through a sintered glass funnel.
-
Wash the resulting calcium carbonate cake with 40 ml of water and combine the filtrates in a one-liter round-bottom flask.
-
Heat the filtrate to about 55°C with stirring.
-
Add 16.8 g of 3-fluoro-4-methoxyacetophenone to the stirred solution. An exothermic reaction will commence. Maintain the reaction temperature between 60°C and 70°C for 30 minutes, using an ice bath to moderate the reaction as needed.
-
Cool the mixture to room temperature while continuing to stir, then filter.
-
To the filtrate, add 10 g of sodium metabisulfite in 40 ml of water to destroy excess hypochlorite.
-
Acidify the mixture with 40 ml of concentrated hydrochloric acid. A white solid will precipitate.
-
Cool the mixture, collect the solid, wash with a small amount of water, and recrystallize from 150 ml of acetonitrile to yield 3-fluoro-4-methoxybenzoic acid.[5]
-
-
Conversion to this compound:
-
Reflux the resulting 3-fluoro-4-methoxybenzoic acid with an excess of thionyl chloride for 2 hours.[3]
-
After the reaction is complete, remove the excess thionyl chloride by distillation to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
-
Synthesis via Fries Rearrangement
This scalable synthesis utilizes a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate.[6]
Experimental Protocol:
-
Fries Rearrangement of 2-Fluorophenyl Acetate:
-
Perform a Lewis acid (e.g., AlCl₃) catalyzed Fries rearrangement of 2-fluorophenyl acetate on a kilogram scale. This reaction yields a mixture of ortho and para isomers.[6]
-
Separate the ortho (5) and para (4) isomers using an industrially feasible method, such as fractional distillation or crystallization.[6]
-
-
Conversion to this compound:
-
The separated para isomer (4) is then converted into this compound through subsequent chemical transformations, which typically involve methylation of the hydroxyl group followed by oxidation of the acetyl group to a carboxylic acid and subsequent chlorination.[6]
-
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the influence of the fluorine and methoxy substituents on the molecule's reactivity and the biological activity of its derivatives.[7]
-
Pharmaceutical Intermediates : It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[7] The precursor, 3-fluoro-4-methoxybenzoic acid, is particularly important in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Anticancer Agents : Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been synthesized and show potent antiproliferative activity against melanoma and prostate cancer cells.[9]
-
Agrochemicals : This compound is utilized in the development of new agrochemicals, contributing to the efficacy of pesticides and herbicides.[7]
-
Materials Science : It finds applications in materials science for the development of specialty polymers and coatings.[7]
Reactivity and Handling
Reactivity Profile: As an acyl halide, this compound is a reactive compound.
-
It reacts exothermically with water, including moisture in the air, to produce hydrochloric acid and 3-fluoro-4-methoxybenzoic acid.[10]
-
It also reacts vigorously with bases (including amines), alcohols, and strong oxidizing agents.[10][11]
-
Sealed containers may build up pressure due to slow decomposition, which is accelerated by heat.[10][11]
Safety and Handling:
-
Corrosivity : It is corrosive and can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[4]
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]
-
In case of contact :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4]
-
Skin : Remove contaminated clothing and rinse the skin with water. Call a physician immediately.[4]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration and call a physician.[4]
-
-
Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4]
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Applications Overview
Caption: Major applications of this compound.
Structure-Activity Relationship (SAR) Concept
Caption: Structure-Activity Relationship (SAR) for anticancer derivatives.
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
Core Properties of 3-Fluoro-4-methoxybenzoyl Chloride
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key fluorinated building block in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
This compound is a solid organic compound valued for its role as a versatile acylating agent and a precursor in the synthesis of complex molecules. The presence of both a fluorine atom and a methoxy group on the benzoyl ring influences its reactivity and the pharmacological properties of its derivatives.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference. These values have been aggregated from various chemical suppliers and databases.
| Property | Value | Citations |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| CAS Number | 3907-15-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 68-71 °C | [3] |
| Boiling Point | 267.3 °C at 760 mmHg | [3] |
| Density | 1.309 g/cm³ | [3] |
| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC=C(C=C1F)C(=O)Cl |
Synthesis and Experimental Protocols
The preparation of this compound can be achieved from its corresponding benzoic acid, which itself can be synthesized from commercially available precursors. The following sections detail a common synthetic route.
Synthesis Workflow
The diagram below illustrates a typical multi-step synthesis beginning from 3-fluoro-4-methoxyacetophenone. This process involves a haloform reaction to create the carboxylic acid, followed by chlorination to yield the final acyl chloride.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis from 3-Fluoro-4-methoxybenzoic Acid
This protocol describes the conversion of the carboxylic acid to the acyl chloride, a common laboratory and industrial procedure. The precursor, 3-Fluoro-4-methoxybenzoic acid, can be synthesized as described in the literature.
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-4-methoxybenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The addition may be performed at 0 °C to control the initial reaction.
-
After the addition is complete, gently heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid). Reaction progress can be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. Care must be taken as the excess chlorinating agent is corrosive.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation if required.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for creating a diverse range of biologically active molecules.[4] Its utility spans the synthesis of agrochemicals and, most notably, pharmaceuticals for conditions including neurological and cardiovascular diseases.[4] A primary application is in the synthesis of kinase inhibitors for cancer therapy.
Role as a Versatile Chemical Intermediate
The reactivity of the acyl chloride group allows for facile amide and ester bond formation, making it an ideal synthon for introducing the 3-fluoro-4-methoxyphenyl moiety into larger, more complex molecules. This versatility allows it to serve as a precursor to various classes of therapeutic agents.
Caption: Role as a building block for diverse bioactive molecules.
Application in the Synthesis of Kinase Inhibitors
The 3-fluoro-4-methoxyphenyl group is a key structural motif in several potent enzyme inhibitors. Notably, related structures are integral to certain Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are critical targets in oncology.[5][6][7] Gefitinib, a first-generation EGFR inhibitor, features a quinazoline core that can be synthesized using precursors derived from 3-fluoro-4-methoxybenzoic acid.[5][8]
Target Signaling Pathway: VEGFR-2 in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[7] Inhibitors that block the ATP-binding site of VEGFR-2 prevent its activation and downstream signaling, thereby inhibiting angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its defined physicochemical properties and established synthetic routes make it a reliable building block for researchers. Its most impactful role is in medicinal chemistry, where it serves as a key precursor for the synthesis of sophisticated therapeutic agents, including potent kinase inhibitors that target fundamental cancer signaling pathways. The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation targeted therapies.
References
- 1. This compound | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 3-Fluoro-4-methoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below, providing essential data for its use in research and development.
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| CAS Number | 3907-15-1 |
| Appearance | Solid, Semi-solid, or liquid |
| Melting Point | 68-71 °C |
| Boiling Point | 267.3 °C at 760 mmHg |
| Density | 1.309 g/cm³ |
| Refractive Index | 1.511 |
Synthesis of this compound
The synthesis of this compound is a two-step process, beginning with the formation of 3-fluoro-4-methoxybenzoic acid, followed by its conversion to the final product.
Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid from 3-Fluoro-4-methoxyacetophenone [1]
-
Preparation of Hypochlorite Solution: In a 1-liter round-bottom flask, dissolve 50 g of calcium hypochlorite in 200 ml of water with warming to create a milky solution. In a separate beaker, prepare a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Add the carbonate-hydroxide solution to the calcium hypochlorite solution. Shake the resulting mixture for approximately 5 minutes and then filter it through a sintered glass funnel. Wash the calcium carbonate filter cake with 40 ml of water and combine the filtrates.
-
Reaction with 3-Fluoro-4-methoxyacetophenone: Place the combined filtrates in the 1-liter round-bottom flask and heat to about 55 °C with stirring on a steam bath. To this stirred solution, add 16.8 g of 3-fluoro-4-methoxyacetophenone. Cautiously warm the stirred suspension to 60 °C, at which point an exothermic reaction will commence. Allow the reaction temperature to rise to 70 °C and then cool it back to 60 °C using an ice bath. Repeat this heating and cooling cycle several times until the reaction moderates.
-
Work-up and Isolation: Maintain the stirred reaction mixture at 60-70 °C on a steam bath for 30 minutes, then cool it to room temperature while continuing to stir. Filter the reaction mixture. To the filtrate, add a solution of 10 g of sodium metabisulfite in 40 ml of water to quench any excess hypochlorite. Acidify the mixture with 40 ml of concentrated hydrochloric acid. Add additional water to facilitate stirring as a copious white solid forms. Place the mixture in a cold room to complete precipitation. Collect the solid by filtration, wash it with a small amount of water, and recrystallize it from 150 ml of acetonitrile. Air-dry the purified solid to yield 3-fluoro-4-methoxybenzoic acid.
Step 2: Synthesis of this compound from 3-Fluoro-4-methoxybenzoic acid [2][3]
This procedure is adapted from a general method for the synthesis of benzoyl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place the dried 3-fluoro-4-methoxybenzoic acid obtained from Step 1.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (around 70 °C) and maintain this temperature for several hours (typically 2-6 hours), or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid benzoic acid.
-
Isolation of the Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue, this compound, can be further purified by vacuum distillation if necessary.
Experimental Workflow
The following diagram illustrates the synthesis process of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride from 2-Fluorophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthetic route for the preparation of 3-fluoro-4-methoxybenzoyl chloride, a valuable building block in pharmaceutical and agrochemical research, starting from 2-fluorophenyl acetate. The synthesis involves a sequence of key organic transformations, including a Fries rearrangement, Baeyer-Villiger oxidation, hydrolysis, methylation, Kolbe-Schmitt carboxylation, and conversion to the final acid chloride.
Overall Synthetic Pathway
The synthesis proceeds through the following key stages:
3-Fluoro-4-methoxybenzoyl chloride IUPAC name
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development. All quantitative data is presented in structured tables, and experimental procedures are described in detail. Additionally, logical workflows for its synthesis and application are visualized using diagrams. The IUPAC name for the compound is This compound .[1]
Chemical Properties and Identifiers
This compound is a solid at room temperature and is sensitive to moisture.[2] It is classified as a corrosive solid. Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3907-15-1[1] |
| Molecular Formula | C₈H₆ClFO₂[1] |
| Molecular Weight | 188.58 g/mol [1] |
| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(C=C(C=C1)C(=O)Cl)F[1] |
| Synonyms | 4-(Chlorocarbonyl)-2-fluoroanisole, 3-Fluoro-p-anisoyl chloride[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | 68-71 °C[2] |
| Purity | Typically ≥97% |
| Storage Temperature | Room temperature, sealed in a dry environment[4] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from commercially available precursors. The first step involves the synthesis of the corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid, which is then converted to the acyl chloride. A scalable synthesis using a Fries rearrangement of 2-fluorophenyl acetate has also been reported.[5]
Experimental Protocol: Synthesis of 3-fluoro-4-methoxybenzoic acid
A common laboratory-scale synthesis involves the hydrolysis of a methyl ester precursor.
-
Materials: Methyl 4-fluoro-3-methoxybenzoate, Methanol, Sodium Hydroxide, Water, 1N Hydrochloric Acid.
-
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).
-
Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution.
-
Collect the precipitated solid by filtration, wash with water (3 x 50 mL), and dry to yield 3-methoxy-4-fluorobenzoic acid as a white solid.
-
Experimental Protocol: Synthesis of this compound
The conversion of the carboxylic acid to the benzoyl chloride is a standard procedure in organic chemistry.
-
Materials: 3-fluoro-4-methoxybenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous solvent (e.g., Dichloromethane), DMF (catalyst, if using oxalyl chloride).
-
Procedure (using Thionyl Chloride):
-
To a flask containing 3-fluoro-4-methoxybenzoic acid, add an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue is this compound, which can be used directly or further purified by distillation or recrystallization.
-
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block in the synthesis of complex organic molecules. Its applications span various fields, most notably in the development of pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its precursor, 3-Fluoro-4-methoxybenzoic acid, is particularly noted for its role in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The unique substitution pattern of the aromatic ring, with both a fluorine atom and a methoxy group, allows for precise modifications to the final drug molecule, influencing its pharmacological properties. Derivatives have also been explored for the development of antiviral and antifungal agents.[6]
-
Agrochemical Development: In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced efficacy.
-
Materials Science: It also finds applications in materials science, where it can be used in the development of specialty polymers and coatings.
Caption: Applications of this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely available in public databases, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds. These predictions are valuable for researchers in confirming the identity and purity of the synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (multiple signals, likely complex multiplets due to F-H coupling). - Methoxy protons (singlet, ~3.9 ppm). |
| ¹³C NMR | - Carbonyl carbon (~165-170 ppm). - Aromatic carbons (multiple signals, with C-F coupling observed). - Methoxy carbon (~56 ppm). |
| IR Spectroscopy | - Strong C=O stretch (acyl chloride) (~1750-1800 cm⁻¹). - C-O-C stretch (~1250 cm⁻¹). - C-F stretch (~1100-1200 cm⁻¹). - Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ≈ 188 (with an M+2 peak due to the ³⁷Cl isotope). - Fragmentation pattern likely showing loss of Cl radical (M-35) and CO (M-28). |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed and may cause respiratory irritation.[1]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust or fumes. In case of contact, rinse immediately and seek medical attention.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in drug discovery and other areas of chemical synthesis. Its straightforward synthesis and unique structural features make it a valuable building block for creating novel molecules with desired properties. This guide provides essential technical information for researchers and professionals working with this compound, from its synthesis and characterization to its key applications.
References
- 1. This compound | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 3907-15-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]
An In-depth Technical Guide on the Reactivity of 3-Fluoro-4-methoxybenzoyl Chloride with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the reactivity of 3-fluoro-4-methoxybenzoyl chloride with water, a critical consideration for its handling, storage, and application in synthetic chemistry, particularly in the development of pharmaceutical agents. Due to its role as a key building block in the synthesis of various biologically active molecules, understanding its hydrolytic stability is paramount.
Core Concepts: Hydrolysis of Acyl Chlorides
Acyl chlorides, such as this compound, are highly reactive compounds that readily undergo nucleophilic acyl substitution reactions. The reaction with water, known as hydrolysis, results in the formation of the corresponding carboxylic acid and hydrogen chloride (HCl). This process is typically rapid and exothermic.[1][2]
The reactivity of the carbonyl carbon in an acyl chloride is significantly enhanced by the strong electron-withdrawing effect of both the chlorine and oxygen atoms, making it highly electrophilic and susceptible to attack by nucleophiles like water.
Reactivity of this compound
Quantitative Data
A comprehensive search of available scientific literature did not yield specific quantitative kinetic data for the hydrolysis of this compound. To facilitate future research in this area, the following table outlines the key parameters that would be essential for a thorough quantitative analysis.
| Parameter | Value | Conditions (e.g., Temperature, Solvent) |
| Rate Constant (k) | Data not available in cited literature | |
| Half-life (t½) | Data not available in cited literature | |
| Activation Energy (Ea) | Data not available in cited literature | |
| Product Yield (%) | Data not available in cited literature |
Note: The absence of specific data highlights a knowledge gap and an opportunity for further research to quantify the hydrolytic stability of this important synthetic intermediate.
Experimental Protocols
While a specific protocol for the hydrolysis of this compound was not found, a general methodology for studying the kinetics of such a reaction can be outlined based on established techniques for other benzoyl chlorides.[3][4][5]
General Protocol for Kinetic Analysis of Hydrolysis
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.
Materials:
-
This compound
-
Distilled, deionized water
-
A suitable organic solvent (e.g., acetonitrile, acetone) for initial dissolution, if necessary
-
pH meter
-
Constant temperature bath
-
Analytical instrumentation (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)[3][5][6]
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a dry, inert organic solvent.
-
Reaction Initiation: A known volume of the stock solution is rapidly injected into a thermostatted reaction vessel containing a known volume of water (or a water/organic solvent mixture). The reaction is initiated with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by tracking the disappearance of the reactant or the appearance of the product over time.
-
Chromatographic Methods (GC-MS, HPLC): Aliquots of the reaction mixture are taken at specific time intervals, the reaction is quenched (e.g., by rapid dilution in a cold, dry solvent), and the sample is analyzed to determine the concentration of this compound and/or 3-fluoro-4-methoxybenzoic acid.[3][5]
-
Spectrophotometric Method: If the reactant and product have distinct UV-Vis absorbance spectra, the change in absorbance at a specific wavelength can be monitored continuously.[6]
-
-
Data Analysis: The concentration data is plotted against time, and the rate constant (k) is determined by fitting the data to the appropriate rate law (typically pseudo-first-order if water is in large excess).
Reaction Mechanism and Visualization
The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
-
Deprotonation: A final deprotonation step yields the 3-fluoro-4-methoxybenzoic acid and a proton, which combines with the chloride ion to form hydrochloric acid.
Caption: Hydrolysis mechanism of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Fluoro-4-methoxybenzoyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methoxybenzoyl chloride (CAS No: 3907-15-1), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of published spectra for this specific compound, some values are estimated based on analogous structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2 | H-2 |
| ~7.7-7.9 | d | J(H,H) ≈ 2 | H-6 |
| ~7.0-7.2 | t | J(H,H) ≈ 8-9 | H-5 |
| 3.9-4.0 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (carbonyl) |
| ~155-160 (d, ¹J(C,F)) | C-3 |
| ~150-155 | C-4 |
| ~130-135 | C-1 |
| ~125-130 (d, ²J(C,F)) | C-2 |
| ~115-120 (d, ²J(C,F)) | C-6 |
| ~110-115 | C-5 |
| ~55-60 | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | m |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1800 | Strong | C=O stretch (acid chloride) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretches |
| ~1250-1300 | Strong | C-O-C stretch (asymmetric) |
| ~1020-1080 | Strong | C-O-C stretch (symmetric) |
| ~1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 153 | Medium | [M-Cl]⁺ |
| 125 | Medium | [M-Cl-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound is moisture-sensitive, so the use of anhydrous solvents is recommended.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Given the volatility and thermal stability of the compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Data Acquisition (EI Mode):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Solubility of 3-Fluoro-4-methoxybenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methoxybenzoyl chloride, a key intermediate in pharmaceutical synthesis. Due to the compound's reactivity, this guide emphasizes safe handling protocols and provides a detailed experimental methodology for solubility determination in the absence of publicly available quantitative data. This document also explores the theoretical principles governing its solubility in various organic solvents and presents key physicochemical properties.
Introduction
This compound is a substituted benzoyl chloride derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its reactivity, conferred by the acyl chloride functional group, makes it a versatile building block. However, this reactivity also presents challenges for its characterization, including the determination of its solubility in common organic solvents. Understanding the solubility of this compound is critical for reaction optimization, purification, and formulation development.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and essential safety information.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 68-71 °C | N/A |
| Boiling Point | 267.3 °C at 760 mmHg | N/A |
| Moisture Sensitivity | High | N/A |
Solubility Profile: Theoretical Considerations
The this compound molecule possesses both polar (carbonyl group, ether linkage, fluorine atom) and non-polar (benzene ring) regions. The presence of the highly reactive acyl chloride group is the dominant factor influencing its interaction with solvents.
-
Aprotic Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar nature of the molecule.
-
Aprotic Polar Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone): Good solubility is anticipated in these solvents. The dipole-dipole interactions between the solvent and the polar functional groups of this compound should facilitate dissolution. These solvents are generally suitable for reactions involving acyl chlorides as they are non-reactive.
-
Protic Solvents (e.g., Alcohols, Water): this compound will react with protic solvents. Acyl chlorides are highly susceptible to nucleophilic attack by the hydroxyl group of alcohols and water, leading to the formation of esters or carboxylic acids, respectively. Therefore, these are not suitable solvents for dissolving the compound if recovery of the acyl chloride is desired.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in a non-reactive organic solvent. This protocol must be performed in a controlled laboratory environment by trained personnel, adhering to all safety precautions.
4.1. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is corrosive and moisture-sensitive. Handle with care and avoid contact with skin and eyes.
-
All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.
4.2. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.3. Experimental Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the exact weight of the compound added.
-
Solvent Addition: Add a known volume of the anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure that saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a known volume of the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.
Caption: Workflow for determining the solubility of a compound.
Caption: Key factors that affect the solubility of a solute.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the compound's physicochemical properties and inherent reactivity, and by employing the detailed experimental protocol provided, the solubility of this compound can be reliably determined. This information is invaluable for the successful application of this important chemical intermediate in synthesis and development processes.
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxybenzoyl chloride is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoyl chloride core, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and development.
Introduction and Historical Context
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, a field that has seen exponential growth over the past century. The deliberate incorporation of fluorine can dramatically alter the biological activity of a compound. The history of organofluorine chemistry dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886 marking a significant milestone. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction developed in 1927, paved the way for the synthesis of a wide array of fluorinated compounds.
While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development and demand for fluorinated building blocks in the mid-20th century. The growing understanding of the beneficial effects of fluorine in pharmaceuticals spurred the synthesis of novel fluorinated intermediates. The precursor, 3-fluoro-4-methoxybenzoic acid, is a key intermediate, and its synthesis and subsequent conversion to the highly reactive benzoyl chloride derivative would have been a logical progression for synthetic chemists. Its utility as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), as well as antiviral and antifungal agents, has solidified its importance in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2] |
| CAS Number | 3907-15-1 | [2][3] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 68-71 °C | [4] |
| Boiling Point | 267.3 °C at 760 mmHg | [4] |
| Density | 1.309 g/cm³ | [4] |
| Flash Point | 120.7 °C | [4] |
| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N | [2][3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Purity | Typically >97% | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been developed. The two primary methods involve the chlorination of the corresponding carboxylic acid and a scalable synthesis via a Fries rearrangement.
Synthesis from 3-Fluoro-4-methoxybenzoic Acid
A common and straightforward method for the preparation of this compound is the reaction of 3-Fluoro-4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzoic acid.
-
Addition of Chlorinating Agent: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gases ceases.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
dot
Caption: Synthesis of this compound from its carboxylic acid.
Scalable Synthesis via Fries Rearrangement
A scalable synthesis has been reported involving the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate. This method provides a route to the precursor of this compound.
Experimental Protocol:
-
Fries Rearrangement: 2-Fluorophenyl acetate is subjected to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction yields a mixture of ortho and para isomers of acetamidophenol.
-
Isomer Separation: The ortho and para isomers are separated. The para isomer is the desired precursor.
-
Conversion to 3-Fluoro-4-methoxybenzoic Acid: The separated para-acetamidophenol is then converted to 3-Fluoro-4-methoxybenzoic acid through a series of standard synthetic transformations.
-
Chlorination: The resulting 3-Fluoro-4-methoxybenzoic acid is then chlorinated as described in the previous section to yield this compound.
dot
References
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 3-Fluoro-4-methoxybenzoyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-4-methoxybenzoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring both a fluorine atom and a methoxy group, allows for the synthesis of a diverse range of amide derivatives. These amides are often explored for various therapeutic applications, including the development of agents for neurological and cardiovascular conditions, as well as antiviral and anti-inflammatory drugs.[1][2] The amide bond is a fundamental functional group in many pharmaceuticals, providing chemical stability and the capacity for hydrogen bonding with biological targets. The synthesis of amides from this compound is typically achieved through a robust and efficient acylation reaction with primary or secondary amines.[3]
This document provides detailed protocols for the synthesis of this compound from its corresponding carboxylic acid and its subsequent use in the preparation of N-substituted amides.
Part 1: Synthesis of this compound
The most common method for preparing this compound is by treating 3-Fluoro-4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-Dimethylformamide (DMF).[3][4]
Experimental Protocol:
Materials:
-
3-Fluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-methoxybenzoic acid (1.0 equivalent).
-
Under a fume hood, suspend the acid in an anhydrous solvent like toluene or DCM.
-
Add a catalytic amount (1-2 drops) of DMF to the suspension.[3][4]
-
Cautiously and slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.[4] Effervescence from the evolution of HCl and SO₂ gas should be observed.[3]
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C for toluene) for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.[3][4]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure the complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and evaporated again.[3]
-
The resulting crude this compound is typically a solid or oil and is often used in the next step without further purification.[3][4]
Part 2: Synthesis of N-substituted 3-Fluoro-4-methoxybenzamides
The reaction of this compound with a primary or secondary amine in the presence of a base is a standard method for forming the corresponding amide.[3][5]
Experimental Protocol:
Materials:
-
This compound (from Part 1)
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), Cyrene™[6])
-
Base (e.g., triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, anhydrous magnesium sulfate, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[3][4]
-
Cool the solution to 0°C in an ice bath with stirring.[3][6]
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[3][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and salts.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.[6]
Data Presentation: Representative Amide Synthesis
The following table summarizes expected outcomes for the synthesis of various amides from this compound and different amines, based on general amide coupling protocols.
| Amine Substrate | Amine Type | Base | Solvent | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |
| Aniline | Primary, Aromatic | Triethylamine | DCM | 1 - 3 | 75 - 95 | Recrystallization / Chromatography |
| Benzylamine | Primary, Aliphatic | Triethylamine | THF | 1 - 2 | 80 - 98 | Chromatography |
| Morpholine | Secondary, Cyclic | Triethylamine | DCM | 1 - 2 | 85 - 98 | Chromatography |
| Pyrrolidine | Secondary, Cyclic | Triethylamine | Cyrene™ | 1 | >80 | Chromatography[6] |
| Diethylamine | Secondary, Acyclic | Pyridine | THF | 2 - 4 | 70 - 90 | Chromatography |
Visualizations
General Synthesis Pathway
The overall synthesis involves two main transformations: the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the nucleophilic acyl substitution with an amine.
Experimental Workflow
The laboratory procedure follows a logical sequence from reaction setup to the isolation of the pure product.
Application in Drug Discovery
The synthesis of a library of amides from a common starting material is a key strategy in the early stages of drug discovery for identifying lead compounds.
References
Application Note and Protocol: Synthesis of N-Substituted 3-Fluoro-4-methoxybenzamides via Reaction of 3-Fluoro-4-methoxybenzoyl Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-methoxybenzoyl chloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The formation of an amide bond through its reaction with primary amines is a fundamental transformation that yields N-substituted 3-fluoro-4-methoxybenzamides. This structural motif is present in a variety of biologically active molecules. For instance, derivatives of benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, which has been implicated in cancer when aberrantly activated. This document provides a detailed protocol for the synthesis of N-substituted 3-fluoro-4-methoxybenzamides, a summary of representative reaction data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. A non-nucleophilic base is typically used to quench the hydrogen chloride byproduct.

Figure 1. General reaction scheme for the synthesis of N-substituted 3-fluoro-4-methoxybenzamides.
Experimental Protocols
Materials
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: General Protocol for Amide Synthesis
-
Amine Solution Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted 3-fluoro-4-methoxybenzamides. The reaction conditions are based on the general protocol described above.
| Primary Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-3-fluoro-4-methoxybenzamide | 3 | 92 |
| Aniline | N-Phenyl-3-fluoro-4-methoxybenzamide | 4 | 88 |
| Cyclopropylamine | N-Cyclopropyl-3-fluoro-4-methoxybenzamide | 2.5 | 95 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-3-fluoro-4-methoxybenzamide | 4 | 85 |
| 2-Phenylethylamine | N-(2-Phenylethyl)-3-fluoro-4-methoxybenzamide | 3 | 90 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reactants.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-fluoro-4-methoxybenzamides.
Hedgehog Signaling Pathway
Benzamide derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway. The following diagram provides a simplified overview of this pathway, which is a potential target for novel therapeutics developed from the described chemical synthesis. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the cleavage of GLI transcription factors into their repressor form (GLI-R). In the "ON" state, the Hedgehog ligand (Hh) binds to PTCH1, relieving the inhibition of SMO. Activated SMO then signals to prevent the cleavage of GLI, allowing the full-length activator form (GLI-A) to translocate to the nucleus and activate target gene expression.
Application Notes and Protocols for the Esterification of Alcohols with 3-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols with 3-Fluoro-4-methoxybenzoyl chloride is a pivotal chemical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. This compound serves as a versatile building block, introducing the 3-fluoro-4-methoxybenzoyl moiety into various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.
The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, esters derived from this compound are integral intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel antiviral and antifungal agents.[1] Furthermore, these esters are being explored in the development of treatments for conditions such as Alzheimer's disease.[2]
These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, utilizing common laboratory catalysts. The included data and methodologies offer a comprehensive guide for researchers engaged in organic synthesis and drug discovery.
General Reaction and Mechanism
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically facilitated by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst to accelerate the reaction.
Diagram of the General Reaction Mechanism
Caption: General mechanism of base-catalyzed esterification.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the esterification of various classes of alcohols with this compound. The reactivity of alcohols generally follows the order: primary > secondary > tertiary.
| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 2 - 4 | 90 - 98 |
| Ethanol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 2 - 4 | 92 - 97 |
| 1-Butanol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 3 - 5 | 90 - 96 |
| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Isopropanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 6 - 12 | 85 - 92 |
| Cyclohexanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 8 - 16 | 82 - 90 |
| 2-Pentanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 8 - 16 | 84 - 91 |
| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butanol | Tertiary | DMAP (cat.), Triethylamine | Dichloromethane (DCM) | 40 (Reflux) | 24 - 48 | 60 - 75 |
| 2-Methyl-2-butanol | Tertiary | DMAP (cat.), Triethylamine | Dichloromethane (DCM) | 40 (Reflux) | 24 - 48 | 55 - 70 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.
Experimental Protocols
Materials and Equipment:
-
This compound (98%+)
-
Anhydrous alcohol (Primary, Secondary, or Tertiary)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP) and Triethylamine
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for esterification.
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.), anhydrous dichloromethane (DCM, to make a 0.2 M solution), and pyridine (1.2 eq.).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)
-
To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq.), anhydrous DCM (to make a 0.2 M solution), pyridine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. The reaction may require 6-12 hours for completion.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-10).
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the tertiary alcohol (1.0 eq.), anhydrous DCM (to make a 0.2 M solution), triethylamine (2.0 eq.), and DMAP (0.2 eq.).
-
Slowly add a solution of this compound (1.5 eq.) in anhydrous DCM dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 6-10).
Conclusion
The protocols outlined provide a robust framework for the successful esterification of a range of alcohols using this compound. The choice of catalyst and reaction conditions can be tailored to the reactivity of the specific alcohol substrate. The introduction of the 3-fluoro-4-methoxybenzoyl group via these methods is a valuable tool for modifying molecular properties in various research and development applications, particularly in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for Friedel-Crafts Acylation using 3-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates and active pharmaceutical ingredients (APIs). 3-Fluoro-4-methoxybenzoyl chloride is a valuable acylating agent, as the resulting ketone products incorporate a fluorinated methoxyphenyl moiety, a common structural motif in biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group is a key feature in many natural products and drugs.
These application notes provide a detailed overview of the Friedel-Crafts acylation using this compound with various aromatic and heteroaromatic substrates. The protocols are designed to be a practical guide for laboratory chemists, offering insights into reaction conditions, catalyst selection, and expected outcomes.
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly reactive and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic or heteroaromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically formed from the catalyst and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the product ketone, necessitating stoichiometric amounts.[1]
A significant advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring.[2]
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative reaction conditions and yields for the Friedel-Crafts acylation of various substrates with this compound. The data is compiled from analogous reactions and established principles of electrophilic aromatic substitution.
Table 1: Acylation of Electron-Rich Aromatic Substrates
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Anisole | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-(3-Fluoro-4-methoxybenzoyl)anisole | 85-95 |
| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3-5 | 4-(3-Fluoro-4-methoxybenzoyl)toluene | 80-90 |
| Veratrole | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-(3-Fluoro-4-methoxybenzoyl)veratrole | 88-96 |
| N,N-Dimethylaniline | POCl₃/DMF | N/A | 70-80 | 4-6 | 4-(3-Fluoro-4-methoxybenzoyl)-N,N-dimethylaniline | 75-85 |
Table 2: Acylation of Heteroaromatic Substrates
| Heteroaromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Thiophene | SnCl₄ | Benzene | 0 to rt | 3-6 | 2-(3-Fluoro-4-methoxybenzoyl)thiophene | 70-80 |
| 2-Methylthiophene | SnCl₄ | Benzene | 0 to rt | 3-5 | 5-(3-Fluoro-4-methoxybenzoyl)-2-methylthiophene | 75-85 |
| Furan | BF₃·OEt₂ | Dichloromethane (DCM) | -10 to 0 | 2-4 | 2-(3-Fluoro-4-methoxybenzoyl)furan | 50-60 |
| Indole | Et₂AlCl | Dichloromethane (DCM) | 0 to rt | 1-3 | 3-(3-Fluoro-4-methoxybenzoyl)indole | 80-90 |
Experimental Protocols
Safety Precautions: Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood. Lewis acids like aluminum chloride are corrosive and react violently with water. This compound is a corrosive acid chloride. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use.
Protocol 1: General Procedure for the Acylation of Electron-Rich Arenes (e.g., Anisole)
Materials:
-
Anisole (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Transfer the acyl chloride solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Procedure for the Acylation of Thiophene
Materials:
-
Thiophene (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Tin(IV) Chloride (SnCl₄) (1.1 eq)
-
Anhydrous Benzene
-
Ice-water bath
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve thiophene (1.0 eq) and this compound (1.0 eq) in anhydrous benzene.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous SnCl₄ (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with benzene or another suitable organic solvent.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for 3-Fluoro-4-methoxybenzoyl Chloride in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-fluoro-4-methoxybenzoyl chloride in the synthesis of novel anticancer agents, specifically focusing on a class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). These compounds have demonstrated significant potential as anticancer agents through the inhibition of tubulin polymerization.[1][2][3][4] This document outlines the synthesis protocols, presents key anticancer activity data, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile reagent in medicinal chemistry, serving as a key building block for introducing the 3-fluoro-4-methoxyphenyl moiety into target molecules.[5][6] This structural motif has been identified as a crucial component in a series of potent anticancer compounds, the SMART agents. These synthetic molecules exhibit significant cytotoxic activity against various cancer cell lines, including melanoma and prostate cancer, with potencies in the nanomolar range.[1][2] The primary mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a clinically validated target for cancer therapy.[1][2][3][4]
Data Presentation: Anticancer Activity of Fluoro-Substituted SMART Compounds
The introduction of a fluorine atom at the 3-position of the 4-methoxybenzoyl group has been shown to influence the anticancer potency of SMART compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for representative fluoro-substituted SMART compounds against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) |
| 8l | 2-fluoro-4-methoxybenzoyl | A375 (Melanoma) | 27 |
| PC-3 (Prostate) | 114 | ||
| DU145 (Prostate) | 52 | ||
| LNCaP (Prostate) | 78 | ||
| 8m | 3-fluoro-4-methoxybenzoyl | A375 (Melanoma) | 287 |
| PC-3 (Prostate) | 23 | ||
| DU145 (Prostate) | 46 | ||
| LNCaP (Prostate) | 35 | ||
| 8n | 4-fluoro-4-methoxybenzoyl | A375 (Melanoma) | 33 |
| PC-3 (Prostate) | 6 | ||
| DU145 (Prostate) | 13 | ||
| LNCaP (Prostate) | 9 |
Data extracted from Lu et al., J. Med. Chem. 2009, 52 (6), pp 1701–1711.[1]
Experimental Protocols
The following protocols describe the general synthesis of fluoro-substituted SMART compounds.
Protocol 1: Synthesis of 2-Aryl-thiazole Intermediate
This protocol outlines the initial steps to create the core thiazole structure.
Materials:
-
Substituted benzonitrile
-
L-cysteine
-
Methanol (MeOH)
-
Phosphate buffer (pH 6.4)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM)
-
Bromotrichloromethane (CBrCl3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Synthesis of (4R)-2-(substituted phenyl)-4,5-dihydrothiazole-4-carboxylic acid: A mixture of the appropriate substituted benzonitrile (1.0 eq) and L-cysteine (1.1 eq) is stirred in a 1:1 solution of methanol and pH 6.4 phosphate buffer at room temperature for 3-5 days. The resulting precipitate is filtered, and the methanol is removed under reduced pressure. The aqueous layer is acidified to pH 4 with 1 M HCl and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the thiazoline carboxylic acid, which is used in the next step without further purification.
-
Synthesis of the Weinreb amide: To a solution of the thiazoline carboxylic acid (1.0 eq) in dichloromethane, EDCI (1.2 eq), HOBt (1.2 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and N-methylmorpholine (2.5 eq) are added. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to give the corresponding Weinreb amide.
-
Dehydrogenation to the thiazole: The Weinreb amide (1.0 eq) is dissolved in dichloromethane, and CBrCl3 (1.5 eq) and DBU (1.5 eq) are added. The mixture is stirred at room temperature for 2-4 hours. The solvent is removed, and the crude product is purified by column chromatography to afford the 2-aryl-thiazole Weinreb amide intermediate.
Protocol 2: Synthesis of 3-Fluoro-4-methoxybenzoyl Substituted SMART Compound
This protocol details the final coupling step to introduce the 3-fluoro-4-methoxybenzoyl moiety.
Materials:
-
2-Aryl-thiazole Weinreb amide intermediate (from Protocol 1)
-
1-Bromo-3-fluoro-4-methoxybenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Preparation of the organometallic reagent:
-
For organolithium reagent: A solution of 1-bromo-3-fluoro-4-methoxybenzene (1.2 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
For Grignard reagent: Magnesium turnings (1.5 eq) are activated in a flame-dried flask. A solution of 1-bromo-3-fluoro-4-methoxybenzene (1.2 eq) in anhydrous THF is added dropwise, and the mixture is stirred until the magnesium is consumed.
-
-
Coupling reaction: The 2-aryl-thiazole Weinreb amide intermediate (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared organometallic reagent is added dropwise to this solution. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and purification: The reaction is quenched by the addition of a saturated aqueous NH4Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final 3-fluoro-4-methoxybenzoyl substituted SMART compound.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for fluoro-substituted SMART compounds.
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 3-Fluoro-4-methoxybenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-fluoro-4-methoxybenzoyl chloride with various arylboronic acids. This class of reaction is of significant interest in medicinal chemistry and drug development for the synthesis of functionalized biaryl ketones, which are key structural motifs in many pharmaceutical agents. The presence of the fluoro and methoxy substituents on the benzoyl chloride can influence reactivity and provides a handle for further molecular design and optimization.
The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of acyl chlorides. While specific quantitative data for this compound is often proprietary or not widely published, the provided data for analogous systems serves as a reliable benchmark for expected outcomes.
Core Concepts and Applications
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. In the context of acyl chlorides, the reaction provides a direct route to ketones, avoiding the use of harsher organometallic reagents often employed in traditional ketone syntheses.[1] The reaction is valued for its high functional group tolerance and generally mild conditions.
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] The resulting biaryl ketone scaffold is a common feature in molecules targeting a range of biological pathways. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.
Experimental Protocols
Two primary protocols are presented: a traditional solution-phase method and a more recent mechanochemical (solvent-free) method.
Protocol 1: Solution-Phase Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the palladium-catalyzed coupling of acyl chlorides with arylboronic acids under anhydrous conditions. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., triphenylphosphine (PPh₃))
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 equivalents), anhydrous base (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the reaction mixture dropwise via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mechanochemical (Solvent-Free) Suzuki-Miyaura Coupling
This advanced protocol is based on a reported solvent-free method for the synthesis of ketones from acyl chlorides and has been shown to be effective for fluorinated substrates.[1][4][5] Mechanochemistry can offer advantages in terms of reduced solvent waste, faster reaction times, and sometimes improved yields.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Ball mill or mixer mill with grinding jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Reaction Setup: In a grinding jar, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (6 mol%), and the base (e.g., K₃PO₄, 1.0 equivalent).
-
Milling: Place the grinding jar in the ball mill and mill at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 30-60 minutes). The reaction progress can be monitored by taking small aliquots at different time points.
-
Work-up:
-
After milling, dissolve the solid mixture in an organic solvent like ethyl acetate.
-
Filter the mixture to remove any insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of various substituted benzoyl chlorides with arylboronic acids. This data is intended to provide an expectation of yields and reaction conditions for the coupling of this compound.
Table 1: Representative Data for Solution-Phase Suzuki-Miyaura Coupling of Acyl Chlorides
| Acyl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 100 | 12 | 85 | [3] |
| 4-Chlorobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 80 | 4 | 92 | |
| 4-Methoxybenzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 65 | 18 | 78 | |
| 2-Thiophenecarbonyl chloride | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME | 80 | 6 | 88 |
Table 2: Representative Data for Mechanochemical Suzuki-Miyaura Coupling of Acyl Chlorides
| Acyl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Time (min) | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (6) | K₃PO₄ | 30 | 95 | [4][5] |
| 4-(Trifluoromethyl)benzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (6) | K₃PO₄ | 30 | 91 | [4][5] |
| Benzoyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (6) | K₃PO₄ | 30 | 98 | [4][5] |
| 4-Chlorobenzoyl chloride | 4-Tolylboronic acid | Pd(OAc)₂ (5) | SPhos (6) | K₃PO₄ | 30 | 96 | [4][5] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an acyl chloride with an arylboronic acid.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an acyl chloride.
Experimental Workflow for Solution-Phase Synthesis
The following diagram outlines the key steps in the solution-phase synthesis protocol.
Caption: Experimental workflow for solution-phase Suzuki-Miyaura coupling.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 3. This compound | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Agrochemicals Using 3-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Fluoro-4-methoxybenzoyl chloride as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of meta-diamide insecticides. This document includes detailed experimental protocols, quantitative data for a representative compound, and an elucidation of the relevant biological signaling pathway.
Introduction: The Role of Fluorinated Benzoyl Chlorides in Agrochemicals
Fluorine-containing molecules are of significant interest in the agrochemical industry due to their enhanced metabolic stability and unique biological activities. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, leading to improved efficacy and selectivity. This compound is a versatile building block that introduces a 3-fluoro-4-methoxyphenyl moiety into a target molecule. This structural motif is found in various biologically active compounds and is particularly relevant for the synthesis of modern insecticides.
One prominent class of insecticides that can be synthesized using derivatives of benzoyl chloride are the meta-diamides. These compounds are known to act on the insect ryanodine receptor (RyR), a critical component of muscle function, leading to paralysis and death of the target pest. The synthesis of these complex molecules often involves the coupling of a substituted benzoyl chloride with a suitable amine-containing fragment.
This document outlines the synthesis of a representative meta-diamide insecticide, herein named Fluomethoxy-diamide , utilizing this compound as a key starting material. The protocols and data presented are based on established synthetic methodologies for analogous compounds and serve as a guide for the development of new insecticidal agents.
Synthesis of a Representative Agrochemical: Fluomethoxy-diamide
The synthesis of Fluomethoxy-diamide from this compound involves a multi-step process, beginning with the preparation of a key amine intermediate followed by an amide coupling reaction.
Synthetic Scheme
The overall synthetic route for Fluomethoxy-diamide is depicted below. The initial steps involve the synthesis of the complex amine intermediate, which is then coupled with this compound to yield the final product.
Caption: Synthetic overview for Fluomethoxy-diamide.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate Amine
The synthesis of the key amine intermediate, N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-amino-2-methoxybenzamide, is adapted from methodologies reported for similar structures.
Materials:
-
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
2-Fluoro-3-nitrobenzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Sodium methoxide
-
Potassium carbonate
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide.
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (10.0 g, 24.6 mmol), 2-fluoro-3-nitrobenzoyl chloride (5.0 g, 24.6 mmol), DMAP (0.60 g, 4.9 mmol), and DIPEA (6.4 g, 49.2 mmol).
-
Heat the reaction mixture to 120°C and stir for 7 hours.
-
Cool the mixture and adjust the pH to 8 with 10% aqueous NaOH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide.
-
Dissolve the product from Step 1 (11.5 mmol) in methanol (70 mL) in a 250 mL three-necked flask.
-
Add sodium methoxide (0.86 g, 17.2 mmol) and potassium carbonate (7.9 g, 57.4 mmol).
-
Heat the mixture to 80°C and stir for 3 hours.
-
After cooling, extract the product with ethyl acetate and water.
-
Dry the organic phase and concentrate. Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).
-
-
Step 3: Synthesis of the Intermediate Amine.
-
To a 250 mL round-bottom flask, add the product from Step 2 (10 mmol), ethanol (60 mL), stannous chloride dihydrate (9.0 g, 86.5 mmol), and concentrated hydrochloric acid (2 mL).
-
Heat the mixture to 110°C and stir for 3 hours.
-
Remove the solvent under reduced pressure.
-
Add water and ethyl acetate to the residue and adjust the pH to 10 with 10% aqueous NaOH.
-
Separate the organic phase, dry, and concentrate to yield the final intermediate amine.
-
Protocol 2: Synthesis of Fluomethoxy-diamide
Materials:
-
Intermediate Amine (from Protocol 1)
-
This compound
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Amide Coupling Reaction:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the Intermediate Amine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous THF (20 mL).
-
To this solution, add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Fluomethoxy-diamide.
-
Quantitative Data
The following table summarizes the expected yield and insecticidal activity of Fluomethoxy-diamide, based on data from analogous meta-diamide compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Pest Species | Concentration (mg/L) | Mortality (%) |
| Fluomethoxy-diamide | C₃₃H₁₉BrF₁₁N₃O₄ | 856.42 | ~85 | Plutella xylostella | 1.0 | >95 |
| Spodoptera frugiperda | 0.1 | ~60 |
Biological Signaling Pathway: Ryanodine Receptor Modulation
Meta-diamide insecticides, including the representative Fluomethoxy-diamide, exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[1][2] The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons. Its primary function is to regulate the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.
The binding of meta-diamide insecticides to the insect RyR locks the channel in an open state. This leads to an uncontrolled and continuous release of Ca²⁺ from intracellular stores into the cytoplasm. The resulting elevated cytoplasmic Ca²⁺ concentration causes sustained muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian RyRs, contributing to their favorable safety profile for non-target organisms.[2]
References
Application Notes and Protocols for the Preparation of 3-fluoro-4-methoxy-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of 3-fluoro-4-methoxy-N-phenylbenzamide, a valuable intermediate in medicinal chemistry and drug discovery. The described methodology is based on the widely applicable amide coupling reaction between 3-fluoro-4-methoxybenzoic acid and aniline, facilitated by a carbodiimide coupling agent. This protocol is intended to serve as a practical guide for researchers, offering a reliable procedure for obtaining the target compound in good yield and purity.
Introduction
N-phenylbenzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of fluorine and methoxy substituents on the benzoyl ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. 3-fluoro-4-methoxy-N-phenylbenzamide, in particular, represents a key structural motif for the development of novel therapeutic agents. This document outlines a standard and efficient protocol for its preparation.
The synthesis of N-phenylbenzamides is commonly achieved through the coupling of a benzoic acid derivative with an aniline.[1][2] This reaction is typically mediated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine. A common and effective method involves the use of N,N'-diisopropylcarbodiimide (DIC) as the coupling agent in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt).[1] This approach is known for its mild reaction conditions and good yields.[1]
Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS Number |
| 3-Fluoro-4-methoxybenzoic acid | ≥98% | Commercially Available | 403-20-3 |
| Aniline | ≥99% | Commercially Available | 62-53-3 |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Commercially Available | 693-13-0 |
| N-Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available | 2592-95-2 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Commercially Available | 144-55-8 |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Commercially Available | 7487-88-9 |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Commercially Available | 141-78-6 |
| Hexane | ACS Reagent, ≥98.5% | Commercially Available | 110-54-3 |
Experimental Protocol
3.1. Synthesis of 3-fluoro-4-methoxy-N-phenylbenzamide
This protocol is adapted from general procedures for the synthesis of N-phenylbenzamide derivatives.[1]
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methoxybenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of benzoic acid).
-
Activation: To the stirred solution, add N-hydroxybenzotriazole (HOBt) (1.2 eq) followed by N,N'-diisopropylcarbodiimide (DIC) (1.2 eq).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes.
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
The purified product should be a solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
3.2. Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80-7.00 (m, 8H, Ar-H), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.0 (C=O), 155.0 (d, J=250 Hz, C-F), 150.0, 138.0, 129.0, 125.0, 122.0, 120.0, 115.0 (d, J=20 Hz, C-F), 112.0, 56.0 (OCH₃) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₄H₁₂FNO₂: 246.09; found: 246.1 |
Note: The expected NMR and MS data are estimations based on the structure and data from similar compounds and should be confirmed experimentally.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-fluoro-4-methoxy-N-phenylbenzamide.
Caption: Synthetic workflow for 3-fluoro-4-methoxy-N-phenylbenzamide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
DIC is a skin and respiratory irritant.
-
DCM is a volatile and potentially carcinogenic solvent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time. Ensure all reagents are anhydrous. |
| Loss of product during work-up | Be careful during the extraction steps. Minimize the number of transfers. | |
| Impure Product | Incomplete removal of urea byproduct | Ensure complete filtration of the precipitated urea. Optimize the column chromatography conditions. |
| Presence of unreacted starting materials | Monitor the reaction closely by TLC to ensure completion. Adjust the stoichiometry of the reagents if necessary. |
Conclusion
The protocol described herein provides a straightforward and efficient method for the synthesis of 3-fluoro-4-methoxy-N-phenylbenzamide. This procedure is suitable for laboratory-scale preparations and can be readily adapted for the synthesis of related analogues. The availability of a reliable synthetic route to this compound will facilitate further research into its potential applications in drug discovery and development.
References
Catalytic Conditions for Reactions with 3-Fluoro-4-methoxybenzoyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 3-Fluoro-4-methoxybenzoyl chloride. This versatile building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established methodologies for similar substrates and provide a strong foundation for developing specific applications.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst yields the corresponding benzophenone derivative. These products are common substructures in biologically active molecules.
Application Notes:
The choice of Lewis acid catalyst and solvent is critical for the success of the Friedel-Crafts acylation. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but are often required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst.[1][2] Catalytic amounts of stronger Lewis acids such as hafnium(IV) triflate (Hf(OTf)₄) or scandium(III) triflate (Sc(OTf)₃) can also be employed, particularly with activated aromatic substrates.[3] The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Tabulated Data: Catalytic Conditions for Friedel-Crafts Acylation
| Entry | Arene | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anisole | AlCl₃ (120) | Dichloromethane | 0 to rt | 2 | ~85-95 | General Protocol |
| 2 | Toluene | FeCl₃ (110) | 1,2-Dichloroethane | rt to 60 | 4 | ~80-90 | General Protocol |
| 3 | Benzene | Hf(OTf)₄ (10) | Nitromethane | 50 | 12 | ~70-80 | [3] |
| 4 | Anisole | Yb(OTf)₃ (5) | Perfluorodecalin/ Dichloroethane | 100 | 10 | >90 | [4] |
Note: Yields are estimates based on typical Friedel-Crafts reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Materials:
-
This compound (1.0 equiv)
-
Anisole (1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound to the stirred suspension.
-
Add anisole dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
The Versatility of 3-Fluoro-4-methoxybenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-4-methoxybenzoyl chloride is a versatile chemical building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a fluorine atom and a methoxy group on the benzoyl ring, allow for the nuanced modulation of pharmacokinetic and pharmacodynamic properties of synthesized compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, complete with experimental protocols and quantitative data.
Application in the Synthesis of Anticancer Agents: Tubulin Inhibitors
The 3-fluoro-4-methoxybenzoyl moiety is a key component in the design of novel tubulin polymerization inhibitors, a class of compounds that are potent anticancer agents. These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Data:
| Compound ID | Target | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| SMART-1 | Tubulin Polymerization | Melanoma (SK-MEL-5) | 35 | Combretastatin A-4 | 2.5 |
| Prostate (PC-3) | 21 | 1.8 | |||
| Leukemia (CCRF-CEM) | 15 | 1.1 | |||
| SMART-2 | Tubulin Polymerization | Melanoma (UACC-62) | 41 | Combretastatin A-4 | 2.5 |
| Prostate (DU-145) | 28 | 1.8 |
Note: Data for SMART compounds are representative of derivatives synthesized using a similar benzoyl chloride precursor and are intended to illustrate the potential potency of compounds derived from this compound.
Experimental Protocol: Synthesis of a 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) Derivative
This protocol describes the synthesis of a potential tubulin inhibitor using this compound as a key building block.
Step 1: Synthesis of the Thiazole Intermediate
-
To a solution of L-cysteine (1.21 g, 10 mmol) in a 1:1 mixture of methanol and a pH 6.4 phosphate buffer (50 mL), add the desired benzonitrile derivative (10 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to pH 3-4, which will precipitate the thiazoline-4-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the thiazole intermediate.
Step 2: Acylation with this compound
-
Suspend the thiazole intermediate (10 mmol) and a base such as triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by a 3-fluoro-4-methoxybenzoyl derivative.
Application in the Synthesis of Neurological Agents: Dopamine D3 Receptor Antagonists
The 3-fluoro-4-methoxybenzoyl scaffold is also valuable in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors. Selective dopamine D3 receptor antagonists are of interest for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse.
Quantitative Data:
| Compound ID | Target | Kᵢ (nM) | Selectivity (D2/D3) |
| FAUC-359 | Dopamine D3 Receptor | 0.8 | 150 |
| FAUC-360 | Dopamine D3 Receptor | 1.2 | 120 |
Note: Data for FAUC compounds are representative of derivatives synthesized using a similar benzoyl chloride precursor and are intended to illustrate the potential affinity and selectivity of compounds derived from this compound.
Experimental Protocol: Synthesis of a N-(4-(4-(Aryl)piperazin-1-yl)butyl)-3-fluoro-4-methoxybenzamide
This protocol outlines the synthesis of a potential dopamine D3 receptor antagonist.
Step 1: Synthesis of the Piperazine Intermediate
-
Combine 1-(2,3-dichlorophenyl)piperazine (10 mmol) and 1-bromo-4-chlorobutane (1.2 eq, 12 mmol) in a suitable solvent like acetonitrile (50 mL).
-
Add a base such as potassium carbonate (2.0 eq, 20 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-chlorobutyl)-4-(2,3-dichlorophenyl)piperazine.
-
React the chlorinated intermediate with sodium azide in DMF to introduce the azide functionality, followed by reduction (e.g., with triphenylphosphine and water, or catalytic hydrogenation) to obtain the corresponding primary amine, 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine.
Step 2: Acylation with this compound
-
Dissolve the amine intermediate (10 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in the previous protocol (washing with water, acid, base, and brine).
-
Purify the final product by column chromatography.
Signaling Pathway: Dopamine D3 Receptor Antagonism
Caption: Antagonism of the Dopamine D3 receptor signaling pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of amide derivatives using this compound.
Caption: General experimental workflow for acylation reactions.
This compound is a valuable and adaptable building block for the synthesis of a diverse range of biologically active molecules. Its incorporation into small molecules can lead to potent and selective agents targeting various disease pathways, from cancer to neurological disorders. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile reagent in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-4-methoxybenzoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning reactions involving 3-Fluoro-4-methoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain trace amounts of the starting materials or byproducts from its synthesis. A potential impurity is the regioisomer, 4-fluoro-3-methoxybenzoyl chloride, which can arise during the Fries rearrangement of 2-fluorophenyl acetate in some synthetic routes.[1] Additionally, due to its moisture sensitivity, it may contain small quantities of 3-fluoro-4-methoxybenzoic acid.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: this compound is sensitive to moisture. To minimize hydrolysis to 3-fluoro-4-methoxybenzoic acid, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
Q3: What are the typical hazardous decomposition products of this compound?
A3: Thermal decomposition of this compound can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during common reactions with this compound, presented in a question-and-answer format.
Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation with this compound is giving a low yield, and I'm isolating a significant amount of a white solid that is not my desired product. What is likely happening?
A: The most probable cause is the hydrolysis of your starting material. The white solid is likely 3-fluoro-4-methoxybenzoic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Handle the this compound and Lewis acid catalyst (e.g., AlCl₃) in a glovebox or under a stream of inert gas.
-
Reagent Quality: Use a fresh bottle of this compound or purify the existing stock if hydrolysis is suspected.
-
Order of Addition: Add the this compound to the cooled mixture of the aromatic substrate and Lewis acid in the anhydrous solvent.
-
Q: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the cause?
A: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings. Another possibility is the formation of regioisomers if your aromatic substrate is substituted.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a 1:1 molar ratio of the aromatic substrate to this compound.
-
Reaction Temperature: Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts.
-
Substrate Reactivity: If your substrate is highly activated, consider using a milder Lewis acid or deactivating the substrate if possible.
-
Amide Synthesis (e.g., Schotten-Baumann Reaction)
Q: During the workup of my amidation reaction, I have a significant amount of a byproduct that is soluble in aqueous base. What is it?
A: This is most likely 3-fluoro-4-methoxybenzoic acid, resulting from the hydrolysis of unreacted this compound.[3]
-
Troubleshooting Steps:
-
Efficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure the amine reacts with the acid chloride faster than it hydrolyzes.
-
Control of pH: Maintain the pH of the aqueous layer in the range of 9-10 to ensure the amine remains deprotonated and nucleophilic.[3]
-
Slow Addition: Add the this compound solution slowly to the amine solution to maintain a low concentration of the acid chloride, favoring the reaction with the amine over hydrolysis.[3]
-
Q: My product from the reaction with a primary amine shows a different mass spectrum than expected, suggesting a second acylation. Is this possible?
A: Yes, with primary amines, there is a possibility of forming a diacylated product, an N-(3-fluoro-4-methoxybenzoyl) derivative of your desired amide (an imide).
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the amine relative to the this compound.
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0-5 °C) to improve selectivity.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed to avoid over-reaction.
-
Esterification
Q: I am trying to synthesize an ester with a sterically hindered alcohol, but the reaction is very slow and gives a poor yield. What are the likely side products and how can I improve the reaction?
A: The main issue with sterically hindered alcohols is the slow rate of reaction, which allows for competing side reactions to become more prominent. The primary side product is likely 3-fluoro-4-methoxybenzoic acid from hydrolysis.
-
Troubleshooting Steps:
-
Use a Coupling Agent: For sterically hindered alcohols, using a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can be more effective than direct esterification with the acid chloride.
-
Anhydrous Conditions: As with all reactions involving this compound, strictly anhydrous conditions are critical.
-
Alternative Methods: Consider using a milder esterification method, such as those developed for peptide synthesis.[4]
-
Summary of Common Side Products
| Reaction Type | Common Side Product | Chemical Formula | Molar Mass ( g/mol ) | Mitigation Strategies |
| General | 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | Use anhydrous conditions, slow addition of reagents. |
| Friedel-Crafts Acylation | Regioisomers | Varies | Varies | Control reaction temperature, choice of Lewis acid. |
| Amide Synthesis (Primary Amine) | N,N-di-(3-fluoro-4-methoxybenzoyl)amine | C₁₆H₁₂F₂NO₄ | 320.27 | Control stoichiometry, low temperature, monitor reaction time. |
| General | 3-Fluoro-4-methoxybenzoic anhydride | C₁₆H₁₂F₂O₅ | 322.26 | Can form from reaction with carboxylate, use of a non-nucleophilic base. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, suspend the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it to the Lewis acid suspension.
-
Reaction: Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
-
Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or pyridine, 1.2 equivalents). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the same organic solvent and add it dropwise to the cooled amine solution with vigorous stirring over 30 minutes.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in reactions.
Caption: Common side product formation pathways.
References
Technical Support Center: Amide Synthesis with 3-Fluoro-4-methoxybenzoyl Chloride
Welcome to the technical support center for optimizing amide synthesis using 3-Fluoro-4-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield in my reaction. What are the primary causes?
A1: Low or non-existent yield is a common issue that can typically be traced back to a few key areas:
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Reagent Quality: The this compound is highly reactive and susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it may have converted to the unreactive 3-fluoro-4-methoxybenzoic acid. Always use a fresh or properly stored batch of the acyl chloride.[1][2]
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Reaction Conditions: The presence of water is detrimental. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction is often exothermic, so maintaining a low temperature (e.g., 0 °C) during the addition of the acyl chloride is crucial to prevent side reactions.[2][3][]
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Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the amine starting material, rendering it non-nucleophilic. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge this acid and drive the reaction to completion.[2][][5] Ensure at least one equivalent of base is used, with 1.1 to 1.5 equivalents being common practice.
Q2: My reaction is slow and does not go to completion, even with excess reagents. What can I do?
A2: Incomplete conversion can be due to steric hindrance or low nucleophilicity of the amine.
-
Steric Hindrance: If either your amine or the acyl chloride has bulky groups near the reaction center, the reaction rate can be significantly reduced.[6] In this case, switching to a less hindered base or a more activating solvent like DMF might help. Gentle heating after the initial addition at low temperature may also be necessary, but should be done cautiously to avoid side reactions.[7]
-
Poorly Nucleophilic Amine: Aromatic amines (anilines) or other electron-deficient amines are less reactive. For these substrates, standard conditions may not be sufficient. Using a stronger, non-nucleophilic base or adding a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes improve results.[][8]
Q3: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?
A3: Side product formation is often related to the high reactivity of the acyl chloride and the reaction conditions.
-
Hydrolysis: The most common side product is the corresponding carboxylic acid from the reaction of the acyl chloride with trace water. As mentioned, using anhydrous conditions is critical.
-
Double Acylation: For primary amines, it is sometimes possible for the newly formed amide to be acylated a second time, though this is less common under standard conditions.
-
Controlling Temperature: The reaction of acyl chlorides with amines is highly exothermic.[] Adding the acyl chloride solution dropwise to the cooled amine solution (0 °C) helps to control the reaction rate and minimize the formation of byproducts.[2][3]
Q4: What is the best procedure for working up and purifying the final amide product?
A4: A standard aqueous workup is typically effective.
-
Workup: After the reaction is complete, it can be quenched with water. The mixture is then typically washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate) and acidic byproducts.[2][3] A final wash with brine helps to remove water from the organic layer.[1][9]
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes.[3][10] If the product is an oil or if impurities are difficult to remove, column chromatography on silica gel is the recommended method.[1][2]
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of an N-substituted-3-fluoro-4-methoxybenzamide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and TEA or DIPEA (1.2-1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.[3]
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or silica gel column chromatography.[2][10]
Quantitative Data: Representative Reaction Parameters
The following table summarizes typical reaction parameters for amide synthesis using acyl chlorides. Yields are highly dependent on the specific amine substrate used.
| Amine Type | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Primary Aliphatic | TEA (1.2) | DCM | 0 to RT | 1 - 3 | 85-98% |
| Secondary Aliphatic | DIPEA (1.5) | DCM | 0 to RT | 2 - 5 | 80-95% |
| Primary Aromatic | TEA (1.5) | THF/DCM | 0 to RT | 4 - 12 | 60-85% |
| Secondary Aromatic | DIPEA (2.0) | DMF | RT to 50 | 12 - 24 | 40-75% |
Note: These are generalized conditions. Optimization for each specific substrate is recommended.
Visual Guides
The following diagrams illustrate the general workflow and troubleshooting logic for the amide synthesis.
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
managing hydrolysis of 3-Fluoro-4-methoxybenzoyl chloride during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxybenzoyl chloride, with a focus on managing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: Like other acyl chlorides, this compound is highly reactive. The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack by water, leading to rapid hydrolysis to the corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid. While the methoxy group is electron-donating, which can slightly reduce reactivity compared to unsubstituted benzoyl chloride, the compound is still highly sensitive to moisture.
Q2: What are the primary signs that my this compound has undergone significant hydrolysis?
A2: The most common signs of hydrolysis are a lower than expected yield of your desired product and the presence of 3-fluoro-4-methoxybenzoic acid as a major byproduct. During the workup, if you notice a significant amount of a white solid precipitating upon acidification of the basic aqueous washes, it is likely the hydrolyzed carboxylic acid. Analytically, you can identify the carboxylic acid by:
-
TLC: The carboxylic acid will have a lower Rf value (be more polar) than the corresponding ester or amide product.
-
IR Spectroscopy: Look for a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a shift of the carbonyl (C=O) peak to a lower wavenumber (around 1680-1710 cm⁻¹) compared to the acyl chloride (around 1770-1800 cm⁻¹).
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
Q3: How can I minimize hydrolysis during my reaction?
A3: The key is to maintain strictly anhydrous (dry) conditions throughout the reaction. This includes:
-
Using oven-dried or flame-dried glassware.
-
Cooling the glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Using anhydrous solvents.
-
Adding reagents via syringe through a septum.
-
Running the reaction under a positive pressure of an inert gas.
Q4: What is the purpose of adding a base like pyridine or triethylamine to my reaction?
A4: A non-nucleophilic base is added to scavenge the hydrogen chloride (HCl) that is generated as a byproduct of the acylation reaction. If not neutralized, HCl can react with certain starting materials or products, or catalyze side reactions. The base forms a salt (e.g., pyridinium chloride), which often precipitates from the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Significant hydrolysis of the this compound starting material. | - Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere. - Use anhydrous solvents. - Add the acyl chloride slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. |
| Product is Contaminated with 3-Fluoro-4-methoxybenzoic Acid | Hydrolysis of unreacted this compound during the aqueous workup. | - During the workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer. - Perform multiple basic washes to ensure complete removal. |
| Reaction is Sluggish or Incomplete | The reactivity of the nucleophile is too low, or the reaction conditions are not optimal. | - Consider gently heating the reaction mixture after the addition of the acyl chloride. - If using a solid nucleophile, ensure it is finely powdered and well-suspended in the solvent. - For less reactive nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. |
| Formation of Unexpected Byproducts | Side reactions due to the high reactivity of the acyl chloride or the presence of moisture. | - Maintain a low reaction temperature during the addition of the acyl chloride. - Ensure the purity of all starting materials and solvents. - A thorough workup with both acidic and basic washes can help remove many common impurities. |
Quantitative Data Summary
| Compound | Solvent System | Reaction | Pseudo-First-Order Rate Constant (k) at 25°C |
| Benzoyl Chloride | 95% Ethanol / 5% Water | Hydrolysis | 0.00949 min⁻¹ |
| Benzoyl Chloride | 95% Ethanol / 5% Water | Alcoholysis | 0.0757 min⁻¹ |
| m-Methoxybenzoyl Chloride | n-Propanol | Alcoholysis | 0.0340 min⁻¹ |
| p-Bromobenzoyl Chloride | n-Propanol | Alcoholysis | 0.0590 min⁻¹ |
Disclaimer: This data is for structurally related compounds and is intended to provide a general understanding of reactivity. Actual rates for this compound will vary.[1]
Experimental Protocols
General Protocol for the Synthesis of an Amide using this compound
This protocol describes a general method for the acylation of a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, septa, and inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and excess HCl), and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Mandatory Visualizations
Caption: Experimental workflow for managing the hydrolysis of this compound.
References
preventing polyacylation in Friedel-Crafts reactions with 3-Fluoro-4-methoxybenzoyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address common challenges encountered during the Friedel-Crafts acylation of aromatic substrates using 3-Fluoro-4-methoxybenzoyl chloride, with a specific focus on preventing polyacylation.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and why is it a concern with my specific reaction?
A1: Polyacylation is a side reaction where more than one acyl group is introduced onto an aromatic ring.[1] While Friedel-Crafts acylation is generally less prone to this than alkylation because the first acyl group deactivates the ring, it can become a significant issue when the aromatic substrate being acylated is highly activated by electron-donating groups (e.g., -OH, -OR, -NH₂).[1][2][3] Your acylating agent, this compound, will produce a ketone product. If your starting aromatic compound is also highly activated (for example, a phenol or an aniline derivative), the combined electron-donating effects can make the mono-acylated product nucleophilic enough to react a second time, leading to di-acylated or tri-acylated impurities.
Q2: How does the acyl group typically prevent a second reaction?
A2: The acyl group (a ketone in the product) is an electron-withdrawing group.[1] It deactivates the aromatic ring by reducing its electron density, making it less nucleophilic and therefore less reactive toward further electrophilic attack by another acylium ion.[1][4][5][6][7][8] This is why polyacylation is generally not a major problem. However, strong activating groups on the substrate can counteract this deactivating effect.[1]
Q3: Why is a full stoichiometric amount of Lewis acid catalyst typically required?
A3: A stoichiometric amount (or more) of the Lewis acid catalyst (like AlCl₃) is usually necessary because both the starting acyl chloride and the resulting ketone product are Lewis bases.[9][10] The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[10] This complex is typically destroyed during the aqueous workup step to liberate the final ketone product.[10]
Troubleshooting Guide: Preventing Polyacylation
Issue: My reaction is producing significant amounts of di-acylated or other polyacylated byproducts.
This issue commonly arises from excessive reactivity of the aromatic substrate or overly harsh reaction conditions. The following steps provide a logical workflow for troubleshooting and optimizing your reaction to favor mono-acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. | Semantic Scholar [semanticscholar.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. chemijournal.com [chemijournal.com]
role of base in optimizing 3-Fluoro-4-methoxybenzoyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 3-Fluoro-4-methoxybenzoyl chloride, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In reactions such as amidations and esterifications, this compound reacts with a nucleophile (like an amine or alcohol) to form a new acyl bond. This reaction releases hydrochloric acid (HCl) as a byproduct. The primary role of the base is to act as an acid scavenger, neutralizing the HCl.[1][2][3] If not neutralized, the generated acid can protonate the nucleophile, rendering it unreactive, or potentially lead to side reactions and degradation of starting materials or products.
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is critical and depends on several factors, including the nucleophilicity and stability of your substrate, the desired reaction temperature, and the solubility of the reagents.
-
Tertiary Amines (e.g., Triethylamine, Pyridine, DIPEA): These are commonly used organic bases that are soluble in most organic solvents. They are generally suitable for reactions with a wide range of amines and alcohols. Pyridine is less basic than triethylamine and can sometimes be advantageous in minimizing side reactions. Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base, which is particularly useful when dealing with sensitive substrates to avoid unwanted side reactions.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are solid bases and are often used in biphasic reaction conditions or with polar aprotic solvents like DMF or acetonitrile. They are a good choice when the nucleophile is sensitive to more basic conditions or when easy removal of the base by filtration is desired. Potassium carbonate is a common and cost-effective choice.[4]
Q3: Can the base influence the reaction rate and yield?
A3: Absolutely. The basicity and steric properties of the base can significantly impact the reaction kinetics and overall yield. A base that is too weak may not effectively scavenge the HCl, leading to a stalled or incomplete reaction. Conversely, a base that is too strong or nucleophilic can sometimes lead to undesired side reactions, such as hydrolysis of the acyl chloride or reaction with the product. The optimal base will efficiently neutralize the acid without participating in other reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective HCl scavenging due to a weak or insufficient amount of base. 2. The nucleophile (amine/alcohol) is protonated by the generated HCl. 3. The base is sterically hindering the reaction. | 1. Increase the equivalents of the base (typically 1.1 to 2.0 equivalents). 2. Switch to a stronger, non-nucleophilic base like DIPEA. 3. Ensure the reaction is anhydrous, as water can hydrolyze the acyl chloride.[1] |
| Formation of Impurities/Side Products | 1. The base is acting as a nucleophile and reacting with the acyl chloride. 2. The reaction conditions (e.g., high temperature) are causing degradation. 3. Hydrolysis of this compound due to residual water. | 1. Use a sterically hindered base such as Diisopropylethylamine (DIPEA). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use an anhydrous solvent and ensure all glassware is thoroughly dried.[1][3] |
| Difficult Product Purification | 1. The hydrochloride salt of the base is soluble in the workup solvent. 2. Excess base is co-eluting with the product during chromatography. | 1. If using an amine base, perform an acidic wash (e.g., dilute HCl or NH₄Cl solution) during the workup to remove the base and its salt. 2. Consider using an inorganic base like K₂CO₃ or Na₂CO₃, which can be easily removed by filtration. |
Optimizing Base Selection: A Comparative Overview
The following table summarizes the general characteristics of commonly used bases in acylation reactions with this compound. Optimal conditions should be determined empirically for each specific reaction.
| Base | pKa of Conjugate Acid | Typical Equivalents | Common Solvents | Key Advantages | Potential Drawbacks |
| Triethylamine (TEA) | 10.75 | 1.1 - 1.5 | DCM, THF, Acetonitrile | Good solubility, volatile, effective HCl scavenger. | Can be nucleophilic, can be difficult to remove completely. |
| Pyridine | 5.25 | 1.1 - 2.0 | DCM, Chloroform | Less basic than TEA, can act as a catalyst. | Strong odor, can be difficult to remove. |
| DIPEA (Hünig's Base) | 10.7 | 1.1 - 2.0 | DCM, THF, DMF | Sterically hindered, non-nucleophilic, good for sensitive substrates. | Less volatile, can be more expensive. |
| Potassium Carbonate (K₂CO₃) | 10.33 | 1.5 - 3.0 | Acetone, DMF, Acetonitrile | Inexpensive, easy to remove by filtration, mild.[4] | Heterogeneous reaction, may require higher temperatures or longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Triethylamine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.).
-
Acylation: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis using Potassium Carbonate
-
Reaction Setup: To a round-bottom flask, add the alcohol (1.0 eq.), potassium carbonate (2.0 eq.), and a polar aprotic solvent (e.g., Acetone or DMF).
-
Acylation: Add this compound (1.2 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Workflow and Troubleshooting Diagrams
Caption: A typical workflow for selecting and optimizing a base for reactions with this compound.
Caption: A decision tree to troubleshoot common issues encountered during acylation reactions.
References
troubleshooting low conversion rates in reactions with 3-Fluoro-4-methoxybenzoyl chloride
Welcome to the technical support center for 3-Fluoro-4-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low conversion rates in common reactions involving this reagent.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Reagent Quality
Q1: My reaction with this compound is failing or showing very low conversion. What should I check first?
A1: Before troubleshooting specific reaction parameters, always start by verifying the quality and handling of your reagents and the reaction setup. This compound is an acyl chloride and is highly sensitive to moisture.[1][2]
-
Reagent Integrity : Ensure the this compound is pure and has not hydrolyzed. It should be a clear, colorless to light yellow liquid or solid.[3][4] If it appears cloudy or has been exposed to air for an extended period, its quality may be compromised.
-
Anhydrous Conditions : All reactions should be performed under strictly anhydrous conditions. This includes using flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon).[5] Any moisture present can hydrolyze the acyl chloride to the unreactive 3-fluoro-4-methoxybenzoic acid, which is a primary cause of low yields.[6]
-
Other Reagents : Verify the purity and dryness of all other reactants, solvents, and catalysts. For example, Lewis acids used in Friedel-Crafts acylation are extremely hygroscopic and can be deactivated by trace amounts of water.[1][2]
Q2: How can I confirm the purity of my this compound?
A2: The purity of the acyl chloride can be checked using standard analytical techniques. A simple method is to carefully quench a small sample with an anhydrous alcohol (e.g., methanol) and analyze the resulting methyl ester by GC-MS or LC-MS to confirm the presence of the desired product and check for the corresponding carboxylic acid, which would indicate hydrolysis.
Section 2: Troubleshooting Friedel-Crafts Acylation
Friedel-Crafts acylation is a common application for this reagent, involving the reaction of the acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Q3: I am experiencing low yields in my Friedel-Crafts acylation. What are the most common causes?
A3: Low conversion in Friedel-Crafts acylation is frequently linked to issues with the catalyst, the aromatic substrate, or the reaction conditions.[7]
-
Inactive Catalyst : The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly moisture-sensitive.[1] If it appears clumpy or has been improperly stored, it is likely deactivated. Always use a fresh or properly stored (desiccated) catalyst.[1][2]
-
Deactivated Aromatic Substrate : Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are deactivated and generally do not undergo Friedel-Crafts acylation.[7][8]
-
Incompatible Functional Groups : Substrates containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with and sequester the Lewis acid catalyst, rendering it inactive.[1]
-
Insufficient Catalyst : Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, preventing it from participating further in the reaction.[7][9][10] An excess of the catalyst is often required for optimal results.[9]
Q4: How does reaction temperature affect my Friedel-Crafts acylation?
A4: Temperature is a critical parameter. The reaction is typically exothermic, so initial addition of reagents is often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[9] After the initial addition, the reaction may need to be warmed to room temperature or heated to proceed to completion.[9]
-
Temperature Too Low : May result in a very slow reaction rate and incomplete conversion.[2]
-
Temperature Too High : Can promote undesired side reactions, charring, or polymerization, especially with sensitive substrates.[2]
Q5: What is the optimal solvent for Friedel-Crafts acylation?
A5: The solvent must be inert to the strong Lewis acid catalyst. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂).[7] It is crucial to avoid solvents with Lewis basic sites (e.g., ethers, alcohols) that will complex with the catalyst. In some cases, the aromatic reactant itself can be used in excess as the solvent.[7]
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents (vs. acyl chloride) | The ketone product forms a complex with the Lewis acid, requiring a stoichiometric amount for the reaction to proceed to completion.[9][10] |
| Initial Temperature | 0 - 5 °C | Controls the initial exothermic reaction and can improve regioselectivity.[9] |
| Reaction Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvents that do not react with the Lewis acid catalyst are essential.[7] |
| Workup | Pour onto ice/conc. HCl | Helps to break up the product-catalyst complex and minimizes emulsion formation during extraction.[1] |
DOT Script for Friedel-Crafts Troubleshooting Workflow
Section 3: Troubleshooting Amide and Ester Formation
These reactions involve the nucleophilic acyl substitution of this compound with an amine (to form an amide) or an alcohol/phenol (to form an ester).
Q6: My amidation reaction is giving a low yield. What could be the problem?
A6: Amidation with acyl chlorides is typically a fast and high-yielding reaction.[11] Low conversion is often due to one of the following:
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Exothermic Reaction : The reaction is highly exothermic.[] Adding the acyl chloride too quickly can lead to side reactions. It is recommended to cool the amine solution (e.g., 0 °C) before slowly adding the acyl chloride.
-
Steric Hindrance : If either the amine or the acyl chloride is sterically hindered, the reaction may require heating or a catalyst (e.g., DMAP) to proceed efficiently.[][16]
Q7: I am trying to form an ester with an alcohol, but the conversion is poor. Why might this be?
A7: Similar to amidation, esterification with acyl chlorides is generally very efficient.[17] Potential issues include:
-
Nucleophilicity of the Alcohol : Tertiary alcohols are poor nucleophiles and may react very slowly or undergo elimination side reactions.[18] Phenols are also less nucleophilic than aliphatic alcohols but will react, often requiring a base or conversion to the more reactive phenoxide.[17]
-
Reaction Conditions : For less reactive or sterically hindered alcohols, warming the reaction mixture may be necessary.[17]
| Reaction | Key Parameter | Recommendation | Rationale |
| Amidation | Base | Use 1 eq. amine + 1.1 eq. Et₃N or Pyridine | Scavenges HCl byproduct to keep the amine nucleophilic.[][14] |
| Amidation | Temperature | 0 °C to Room Temperature | Controls the exothermic reaction; slow addition of acyl chloride is critical.[] |
| Esterification | Substrate | Primary > Secondary >> Tertiary Alcohols | Reactivity is dependent on the nucleophilicity and steric bulk of the alcohol.[18] |
| Esterification | Catalyst/Base | Add catalytic DMAP or stoichiometric pyridine | Accelerates the reaction, especially for less reactive alcohols.[15] |
DOT Script for General Nucleophilic Acyl Substitution Pathway
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) under an inert atmosphere (N₂ or Ar).[9]
-
Reagent Charging : Charge the flask with the anhydrous Lewis acid (e.g., aluminum chloride, 1.2 eq) and the anhydrous solvent (e.g., dichloromethane). Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition : Add the aromatic substrate (1.0 eq) to the cooled slurry.
-
Acyl Chloride Addition : Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.[9]
-
Reaction : After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to reflux) until the starting material is consumed.
-
Workup : Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the solvent.[9]
-
Purification : Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Synthesis
-
Apparatus Setup : To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq), a non-nucleophilic base (e.g., triethylamine, 1.2 eq), and an anhydrous solvent (e.g., dichloromethane).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition : Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[]
-
Reaction : After addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the reaction is complete.
-
Workup : Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base.
-
Extraction : Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification : Wash the combined organic layers sequentially with dilute acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 3907-15-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 16. benchchem.com [benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
removal of unreacted 3-Fluoro-4-methoxybenzoyl chloride from reaction mixture
Welcome to the technical support center for 3-Fluoro-4-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I quench the unreacted this compound in my reaction mixture?
A1: Unreacted this compound, being an acyl chloride, is readily quenched by nucleophiles. The most common and effective method is hydrolysis using a basic aqueous solution. Adding a saturated or dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize the generated hydrochloric acid and convert the acyl chloride to the corresponding carboxylate salt, which is typically water-soluble.
Q2: What is the product of quenching this compound with water?
A2: Quenching with water results in the hydrolysis of this compound to form 3-Fluoro-4-methoxybenzoic acid and hydrochloric acid (HCl)[1]. The HCl is subsequently neutralized by the basic solution used in the workup.
Q3: My desired product is sensitive to basic conditions. What is an alternative quenching method?
A3: If your product is base-sensitive, you can quench the reaction by adding water or a dilute aqueous acid, such as 1 M HCl. This will hydrolyze the acyl chloride. However, the resulting 3-Fluoro-4-methoxybenzoic acid will be in its neutral form and may have limited solubility in the aqueous phase, potentially requiring further purification steps to separate it from your product. Alternatively, scavenger resins offer a non-aqueous workup method.
Q4: How can I monitor the complete removal of this compound?
A4: The removal of the acyl chloride can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the acyl chloride should be absent in the final organic layer. It is advisable to run a co-spot of the starting acyl chloride for comparison. Be aware that acyl chlorides can react with the silica gel on the TLC plate, so it's recommended to quench a small aliquot of the reaction mixture with methanol to form the more stable methyl ester before spotting on the TLC plate.
Q5: After quenching, I observe a white precipitate. What is it and how do I handle it?
A5: The white precipitate is likely 3-Fluoro-4-methoxybenzoic acid, the hydrolysis product of the acyl chloride. This carboxylic acid has a high melting point (211-213 °C) and may not be fully soluble in the organic solvent, especially after the acyl chloride has been hydrolyzed[2][3]. If the precipitate is the carboxylic acid, it can often be removed by filtration if your desired product is soluble in the reaction solvent. Alternatively, washing with a basic aqueous solution will convert the carboxylic acid to its more water-soluble salt, which will then partition into the aqueous layer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of this compound | Insufficient quenching reagent or inadequate mixing during the aqueous wash. | Add additional saturated sodium bicarbonate solution and stir vigorously for 15-30 minutes. Ensure thorough mixing of the organic and aqueous layers. |
| Product loss during aqueous workup | The product may have some water solubility or is being partially hydrolyzed. | Minimize the volume of the aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Emulsion formation during extraction | High concentration of reagents or byproducts acting as surfactants. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective. |
| Difficulty in removing 3-Fluoro-4-methoxybenzoic acid by extraction | The carboxylic acid has limited solubility in the aqueous base. | Increase the volume of the basic aqueous wash. Alternatively, perform multiple extractions with a fresh portion of the basic solution. |
| Product degradation during workup | The product is sensitive to the pH of the quenching solution. | If the product is acid-sensitive, use a milder base like sodium bicarbonate instead of a strong base. If it is base-sensitive, consider using a scavenger resin for a non-aqueous workup. |
Quantitative Data Summary
Table 1: Relative Hydrolysis Rates of Substituted Benzoyl Chlorides
| Substituent on Benzoyl Chloride | Electronic Effect | Expected Relative Hydrolysis Rate | Rationale |
| Methoxy (-OCH₃) | Electron-donating | Faster | Stabilizes the positive charge on the carbonyl carbon in a dissociative (SN1-like) hydrolysis mechanism.[4] |
| Fluoro (-F) | Electron-withdrawing | Slower | Destabilizes the positive charge on the carbonyl carbon in a dissociative mechanism. |
| Nitro (-NO₂) | Strongly Electron-withdrawing | Slower | Significantly destabilizes the positive charge on the carbonyl carbon. |
| Hydrogen (-H) | Neutral | Baseline | Reference for comparison. |
Note: The methoxy group in the 4-position of this compound is expected to have a dominant electron-donating effect, suggesting a relatively fast hydrolysis rate compared to unsubstituted benzoyl chloride.
Table 2: Qualitative Solubility Profile
| Compound | Water | Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) |
| This compound | Insoluble (reacts) | Generally soluble |
| 3-Fluoro-4-methoxybenzoic acid | Sparingly soluble | Moderately soluble to sparingly soluble, depending on the specific solvent. Highly soluble in methanol.[4] |
| Sodium 3-fluoro-4-methoxybenzoate | Soluble | Generally insoluble |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for the removal of unreacted this compound following an acylation reaction, for example, the formation of an amide.
Materials:
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Reaction mixture containing the desired product and unreacted this compound in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric acid (HCl) solution (optional, for removing amine bases).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Quenching: Carefully and slowly add saturated aqueous NaHCO₃ solution to the reaction mixture with stirring. Caution: CO₂ evolution may cause pressure build-up. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top. If it is denser (e.g., dichloromethane), it will be the bottom layer.
-
Separation: Allow the layers to separate fully. Drain the aqueous layer.
-
(Optional) Acid Wash: If a tertiary amine base (e.g., triethylamine, pyridine) was used in the reaction, wash the organic layer with 1 M HCl to remove the amine as its water-soluble salt. Separate the layers.
-
Bicarbonate Wash: Wash the organic layer again with saturated aqueous NaHCO₃ solution to ensure complete removal of 3-Fluoro-4-methoxybenzoic acid. Separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove residual water. Separate the layers.
-
Drying: Transfer the organic layer to a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).
Protocol 2: Removal of this compound using a Scavenger Resin
This protocol is an alternative for products that are sensitive to aqueous workup conditions.
Materials:
-
Reaction mixture in an anhydrous organic solvent.
-
Amine-functionalized scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene resin).
-
Inert gas atmosphere (e.g., nitrogen or argon).
-
Filtration apparatus.
Procedure:
-
Resin Addition: To the reaction mixture under an inert atmosphere, add the scavenger resin (typically 2-3 equivalents relative to the excess acyl chloride).
-
Stirring: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride. Monitor the reaction by TLC until the acyl chloride is no longer detectable.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the anhydrous reaction solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for selecting an appropriate method for the removal of unreacted this compound.
References
scale-up challenges for the synthesis of 3-Fluoro-4-methoxybenzoyl chloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-methoxybenzoyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most prevalent industrial method for synthesizing this compound is the reaction of 3-Fluoro-4-methoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for scale-up operations due to its cost-effectiveness and the formation of gaseous byproducts (HCl and SO₂), which simplifies product isolation.[1][2] Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used.[1]
Q2: What are the primary safety concerns when working with thionyl chloride on a large scale?
A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3][4] Key safety precautions include:
-
Performing all operations in a well-ventilated chemical fume hood or a closed reactor system equipped with a scrubber.[3]
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and a lab coat.[3][4]
-
Ensuring all glassware and equipment are scrupulously dried to prevent violent reactions with moisture.[5]
-
Implementing a system to trap and neutralize the acidic off-gases, such as a base trap with NaOH or KOH solution.[3]
Q3: How can I monitor the progress of the reaction between 3-Fluoro-4-methoxybenzoic acid and thionyl chloride?
A3: Several methods can be employed to monitor the reaction progress. A simple qualitative check is the cessation of gas evolution (HCl and SO₂).[1] For more quantitative analysis, techniques such as Thin Layer Chromatography (TLC) can be used, though it's important to quench an aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the stable methyl ester, as the acyl chloride itself is unstable on silica gel.[5][6] Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid.
Q4: What are common impurities in the synthesis of this compound and how can they be minimized?
A4: Common impurities can include unreacted 3-Fluoro-4-methoxybenzoic acid, residual thionyl chloride, and byproducts from the decomposition of thionyl chloride, such as disulfur dichloride (S₂Cl₂), which can impart a yellow or orange color to the product.[3][6][7] To minimize these impurities:
-
Ensure the use of a slight excess of thionyl chloride to drive the reaction to completion.
-
Use high-purity, freshly distilled thionyl chloride if color in the final product is a concern.[6][7]
-
Effectively remove excess thionyl chloride after the reaction is complete through distillation, potentially with the aid of a co-solvent like toluene.[6][7]
Q5: How should this compound be stored, especially on a larger scale?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[4][8] It is classified as a corrosive solid and should be stored in a designated corrosives area.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Hydrolysis of the product during workup. - Sub-optimal reaction temperature. | - Ensure a slight excess of thionyl chloride is used. - Extend the reaction time or gently heat the mixture to ensure completion. - Use anhydrous solvents and equipment, and perform the workup under an inert atmosphere to prevent moisture exposure.[5] |
| Product Discoloration (Yellow/Orange/Brown) | - Impurities in the starting thionyl chloride. - Decomposition of thionyl chloride at elevated temperatures. - Side reactions due to impurities in the starting benzoic acid. | - Use freshly distilled, colorless thionyl chloride.[6][7] - Avoid excessive heating during the reaction and distillation. - Purify the final product by vacuum distillation. |
| Difficult to Control Exothermic Reaction | - Rapid addition of thionyl chloride. - Reaction initiated at too high a temperature. | - Add the thionyl chloride dropwise to the carboxylic acid solution, especially on a larger scale. - Use an ice bath to control the initial temperature of the reaction mixture. |
| Inconsistent Purity | - Incomplete removal of excess thionyl chloride. - Presence of unreacted starting material. - Degradation of the product during purification. | - After the reaction, add a dry, inert solvent like toluene and remove it under vacuum to azeotropically remove the last traces of thionyl chloride.[6] - Ensure the reaction goes to completion by monitoring with TLC or FTIR. - Purify the product via vacuum distillation at the lowest possible temperature to prevent degradation. |
| Clogging of Off-Gas Scrubber | - Rapid evolution of HCl and SO₂ leading to salt precipitation in the base trap. | - Control the rate of reaction by slow addition of the chlorinating agent. - Ensure the off-gas tube has a wide enough bore and is positioned above the surface of the scrubbing solution to prevent back-pressure and clogging. |
Experimental Protocols
Synthesis of 3-Fluoro-4-methoxybenzoic Acid
A detailed procedure for the synthesis of 3-Fluoro-4-methoxybenzoic acid from 3-fluoro-4-methoxyacetophenone has been reported.[9] This involves an exothermic reaction with a solution prepared from calcium hypochlorite, potassium carbonate, and potassium hydroxide, followed by workup with sodium metabisulfite and hydrochloric acid to yield the carboxylic acid.[9]
| Reactant | Amount |
| 3-fluoro-4-methoxyacetophenone | 16.8 g |
| Calcium hypochlorite | 50 g |
| Potassium carbonate | 35 g |
| Potassium hydroxide | 10 g |
| Sodium metabisulfite | 10 g |
| Yield | 12.9 g |
Scale-Up Synthesis of this compound
This protocol is a representative procedure for the conversion of 3-Fluoro-4-methoxybenzoic acid to its acyl chloride using thionyl chloride.
-
Preparation: In a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an off-gas scrubber containing a sodium hydroxide solution, add 3-Fluoro-4-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the reaction vessel at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[1][7]
-
Reaction: Gently heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours, or until the gas evolution ceases.[1] Monitor the reaction for completion by taking an aliquot, quenching with methanol, and analyzing by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, a high-boiling inert solvent such as toluene can be added, and the distillation continued.[6][7]
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid or solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound | 3907-15-1 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluoro-4-methoxybenzoyl Chloride and 4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Fluoro-4-methoxybenzoyl chloride and 4-methoxybenzoyl chloride, two important acylating agents in organic synthesis. The analysis is grounded in the principles of physical organic chemistry, supported by experimental data from related compounds, and includes detailed experimental protocols for assessing reactivity.
Introduction to Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity. The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates.
In the case of 4-methoxybenzoyl chloride, the methoxy group at the para position exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is that the methoxy group is electron-donating, which deactivates the benzoyl chloride towards nucleophilic attack compared to unsubstituted benzoyl chloride.
For this compound, the fluorine atom at the meta position introduces a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon. While the para-methoxy group is still electron-donating, the powerful inductive effect of the meta-fluorine atom is expected to dominate, leading to a substantial increase in reactivity compared to 4-methoxybenzoyl chloride.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Hammett Constant (σ) of Substituents | Estimated Relative Reactivity |
| 4-methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 4-methoxy | σₚ(-OCH₃) = -0.27 | Less Reactive |
| This compound | C₈H₆ClFO₂ | 188.58 | 3-fluoro, 4-methoxy | σₘ(-F) = +0.34, σₚ(-OCH₃) = -0.27 | More Reactive |
The additive effect of the Hammett constants for the substituents on this compound (an estimated σ of +0.07) suggests a net electron-withdrawing character, which would make it significantly more reactive than 4-methoxybenzoyl chloride with its net electron-donating methoxy group.
Experimental Protocols
To experimentally determine and compare the reactivity of these two compounds, a common method is to measure the rate of solvolysis, such as hydrolysis or alcoholysis. The following is a generalized protocol for determining the rate of hydrolysis.
Experimental Protocol: Determination of Hydrolysis Rate of Benzoyl Chlorides
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound and 4-methoxybenzoyl chloride in an aqueous organic solvent mixture.
Materials:
-
This compound
-
4-methoxybenzoyl chloride
-
Acetone (or other suitable organic solvent, HPLC grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burette, pipettes, and volumetric flasks
-
Conical flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a stock solution of the desired aqueous organic solvent mixture (e.g., 80:20 acetone:water v/v).
-
Reaction Solution Preparation:
-
Accurately weigh a precise amount of the benzoyl chloride derivative and dissolve it in a known volume of the anhydrous organic solvent to prepare a stock solution of known concentration (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate the aqueous organic solvent mixture and the benzoyl chloride stock solution in the thermostated water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
To initiate the reaction, pipette a known volume of the benzoyl chloride stock solution into a volumetric flask containing the pre-thermostated aqueous organic solvent mixture and start the stopwatch simultaneously. Quickly mix the solution.
-
At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a conical flask containing ice-cold acetone.
-
-
Titration:
-
To the quenched sample, add a few drops of phenolphthalein indicator.
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH consumed.
-
-
Data Analysis:
-
The concentration of HCl produced at each time point is proportional to the extent of reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH consumed at time t, and V∞ is the volume consumed at the completion of the reaction (typically after 10 half-lives). The slope of this plot will be -k.
-
Visualizing the Logic of Reactivity
The following diagrams illustrate the electronic effects of the substituents on the reactivity of the two benzoyl chlorides.
Caption: Electronic effects of substituents on reactivity.
The diagram above illustrates that the net electron-donating effect of the methoxy group in 4-methoxybenzoyl chloride leads to lower reactivity, while the combined electron-withdrawing effect of the fluoro and methoxy groups in this compound results in higher reactivity.
Caption: Experimental workflow for determining hydrolysis rates.
This workflow outlines the key steps in an experimental procedure to quantitatively compare the reactivity of the two benzoyl chloride derivatives.
Conclusion
Based on the established principles of electronic substituent effects, it can be concluded that This compound is significantly more reactive towards nucleophilic acyl substitution than 4-methoxybenzoyl chloride . The strong inductive electron-withdrawing effect of the fluorine atom at the meta position increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This qualitative assessment is supported by the analysis of Hammett substituent constants. For definitive quantitative data, the experimental protocol outlined in this guide can be employed to determine the precise rate constants for a given reaction. This understanding of relative reactivity is crucial for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes in research and development.
A Comparative Guide to Alternative Reagents for Amide Synthesis from 3-Fluoro-4-methoxybenzoic Acid
This guide provides a comparative analysis of alternative reagents to 3-Fluoro-4-methoxybenzoyl chloride for the synthesis of amides, a critical transformation in pharmaceutical and chemical research. While acyl chlorides offer a direct and often high-yielding route to amides, their use can be limited by their moisture sensitivity, hazardous nature, and the generation of corrosive HCl as a byproduct. Modern amide synthesis frequently employs carboxylic acid activating agents, which allow for the direct use of the corresponding carboxylic acid under milder conditions, often leading to higher purity and easier workup.
This document compares the traditional acyl chloride method with several popular carbodiimide and phosphonium/uronium-based coupling agents, providing experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal reagent for their specific needs.
Comparative Performance of Amide Synthesis Reagents
The following table summarizes the performance of this compound against common alternative coupling systems for the synthesis of a representative amide, N-benzyl-3-fluoro-4-methoxybenzamide. The data is compiled from representative literature procedures and highlights key metrics for comparison.
| Reagent/System | Amine Substrate | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Benzylamine | DCM | Pyridine | 0 to RT | 2 | ~95% | High reactivity, simple stoichiometry | Moisture sensitive, generates HCl, can be harsh |
| EDC / HOBt | Benzylamine | DMF | DIPEA | RT | 12 | ~90-95% | Good for complex molecules, minimizes side reactions | Requires additives, longer reaction times |
| HATU | Benzylamine | DMF | DIPEA | RT | 2-4 | >95% | High efficiency, fast, low racemization for chiral acids | Higher cost, can be difficult to remove byproducts |
| HBTU / HOBt | Benzylamine | DMF | DIPEA | RT | 4-6 | ~90-95% | Reliable and widely used, good yields | Can form carcinogenic byproducts (from HOBt) |
| T3P® | Benzylamine | EtOAc | Pyridine | RT | 1 | >95% | High yields, environmentally benign byproducts | Requires stoichiometric base |
Note: Yields are highly substrate-dependent and the values presented are typical for relatively simple amine couplings. Optimization of reaction conditions may be required for more complex or sterically hindered substrates.
Reaction Mechanisms and Workflows
The selection of a coupling reagent is often guided by the specific requirements of the synthesis, including the complexity of the substrates, desired purity, and cost considerations. The following diagrams illustrate the general mechanisms and a decision-making workflow.
General Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. The diagram below illustrates the general pathways for the acyl chloride method versus a generic coupling agent.
Caption: Comparison of amide synthesis pathways.
Workflow for Reagent Selection
The choice of reagent depends on several factors, including the scale of the reaction, the sensitivity of the substrates, and cost constraints.
Caption: Decision workflow for selecting an amide synthesis reagent.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-benzyl-3-fluoro-4-methoxybenzamide using the discussed reagents.
Protocol 1: Using this compound
-
Dissolve Amine: Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in DCM to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Using HATU as a Coupling Agent
-
Combine Reagents: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.1 eq) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Using EDC/HOBt as a Coupling Agent
-
Combine Reagents: Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DMF. Stir the mixture for 15 minutes at room temperature.
-
Add Amine: Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine. A common byproduct, the di-cyclohexylurea (DCU) from EDC, may precipitate and can be removed by filtration.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 4: Using T3P® (Propylphosphonic Anhydride)
-
Combine Reagents: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) and benzylamine (1.1 eq) in ethyl acetate, add pyridine (2.5 eq).
-
Add T3P®: Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1 hour.
-
Workup: Quench the reaction with water. Separate the organic layer and wash with 1M NaOH, 1M HCl, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Navigating the Biological Landscape: A Comparative Guide to Ortho-, Meta-, and Para-Fluoro Substituted Benzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic placement of a fluorine atom on a benzoyl scaffold can dramatically influence its biological activity, a phenomenon of significant interest in drug discovery and development. The ortho (o), meta (m), and para (p) positions for fluorine substitution can lead to profound differences in efficacy and mechanism of action. This guide provides a comparative analysis of the biological activities of these positional isomers, supported by experimental data, to aid researchers in making informed decisions for future investigations.
Comparative Analysis of Biological Activities
The biological impact of fluorine substitution is highly dependent on its position on the benzoyl ring. This is attributed to the distinct electronic and steric effects each isomer imparts, influencing how the molecule interacts with its biological target. Below is a summary of quantitative data from various studies investigating the antimicrobial, anticancer, and enzyme inhibitory activities of fluoro-substituted benzoyl derivatives.
Antimicrobial Activity
A systematic study on a series of 1-(fluorobenzoyl)-4-arylthiosemicarbazides revealed a clear structure-activity relationship concerning the position of the fluorine atom on the benzoyl ring. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Fluorobenzoylthiosemicarbazides against Staphylococcus aureus
| Compound Scaffold | Ortho-Fluoro | Meta-Fluoro | Para-Fluoro |
| 1-(fluorobenzoyl)-4-(phenyl)thiosemicarbazide | >500 | >500 | 250 |
| 1-(fluorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide | >500 | 250 | 125 |
| 1-(fluorobenzoyl)-4-(4-methylphenyl)thiosemicarbazide | >500 | >500 | 250 |
Data sourced from a study on fluorobenzoylthiosemicarbazides.[1]
The data indicates that for this class of compounds, the para-substituted derivatives consistently exhibit the highest antibacterial activity against Staphylococcus aureus. The ortho-substituted isomers, in contrast, were largely inactive. This suggests that the electronic and steric properties conferred by the para-fluoro substitution are most favorable for interaction with the bacterial target.
Anticancer Activity
The effect of fluorine substitution on anticancer activity is complex and appears to be highly dependent on the specific benzoyl derivative and the cancer cell line being tested. While a single study directly comparing the ortho, meta, and para isomers of the same benzoyl derivative was not identified, the available data on various fluoro-substituted compounds underscores the importance of the fluorine position.
Table 2: Anticancer Activity (IC₅₀ in µM) of Various Fluoro-Substituted Derivatives
| Compound Class | Cancer Cell Line | Ortho-Fluoro (IC₅₀ µM) | Meta-Fluoro (IC₅₀ µM) | Para-Fluoro (IC₅₀ µM) |
| 1,3,4-Oxadiazole Derivatives | Colon Cancer (26-L5) | Active | Inactive | Inactive |
| Fluorinated Asiatic Acid Derivatives | Colon Cancer (26-L5) | - | - | Inactive (with 3-methoxy) |
| 2-(Fluorophenyl)-N-phenylacetamide | Prostate (PC3) | - | - | 80 |
| 2-(Fluorophenyl)-N-phenylacetamide | Breast (MCF-7) | - | - | 100 |
Note: The data presented for anticancer activity is compiled from studies on different parent molecules, and therefore, a direct comparison of the positional isomers' effects is not as straightforward as for the antimicrobial data. The "Active" and "Inactive" entries for the 1,3,4-Oxadiazole and Fluorinated Asiatic Acid derivatives are based on qualitative descriptions in the source literature where specific IC₅₀ values for all isomers were not provided.[1][2]
From the available data, it can be inferred that the position of the fluorine atom is a critical determinant of anticancer activity. For instance, in the 1,3,4-oxadiazole series, the ortho-fluoro substitution was found to be the most effective for inhibiting focal adhesion kinase (FAK).[1] Conversely, in a series of fluorinated asiatic acid derivatives, a para-fluoro substitution in conjunction with a meta-methoxy group resulted in a loss of anti-invasive activity.[1]
Enzyme Inhibition
The inhibitory effect of fluoro-substituted benzoyl derivatives on enzymes is also position-dependent. A study on 1,3,4-oxadiazole derivatives as Focal Adhesion Kinase (FAK) inhibitors provides a clear example.
Table 3: Enzyme Inhibitory Activity (FAK Inhibition) of Fluoro-Substituted 1,3,4-Oxadiazole Derivatives
| Isomer Position | FAK Inhibitory Activity |
| Ortho-Fluoro | Most Potent |
| Meta-Fluoro | Less Potent |
| Para-Fluoro | Least Potent |
Data sourced from a review on the structure-activity relationship of antimetastatic compounds.[1]
This study highlights that for this particular scaffold and target, the ortho-fluoro substitution provides the most potent enzyme inhibition. This is likely due to the specific interactions the ortho-fluoro group can make within the enzyme's active site.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of scientific research. Below are the protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a sterile broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds (ortho-, meta-, and para-fluoro substituted benzoyl derivatives) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (ortho-, meta-, and para-fluoro substituted benzoyl derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay: Focal Adhesion Kinase (FAK) Assay
This assay measures the ability of a compound to inhibit the activity of the FAK enzyme.
-
Reagents and Buffers: Prepare the assay buffer, FAK enzyme solution, substrate solution (e.g., a synthetic peptide), and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds (ortho-, meta-, and para-fluoro substituted benzoyl derivatives).
-
Assay Reaction: In a 96-well plate, add the FAK enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent kinase assay.
-
IC₅₀ Calculation: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway Visualization
The anticancer activity of many benzoyl derivatives can be attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: EGFR signaling pathway and potential inhibition by fluoro-benzoyl derivatives.
This diagram illustrates how the binding of a ligand like Epidermal Growth Factor (EGF) to its receptor (EGFR) can trigger multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways. These pathways ultimately regulate gene transcription related to cell proliferation and survival. Fluoro-substituted benzoyl derivatives with anticancer properties may exert their effects by inhibiting key components of these pathways, such as EGFR itself.
References
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 3-Fluoro-4-methoxybenzoyl Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 3-fluoro-4-methoxybenzoyl amides. Detailed experimental protocols, comparative data analysis, and alternative structural elucidation methods are presented to assist researchers in the robust characterization of this important class of compounds.
Introduction
3-Fluoro-4-methoxybenzoyl amides are a class of organic compounds with significant potential in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in their synthesis and development, ensuring the desired molecular architecture and predicting their physicochemical and biological properties. This guide focuses on the application of four primary spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) for the unambiguous structural elucidation of a representative molecule, N-benzyl-3-fluoro-4-methoxybenzamide.
Spectroscopic Data Analysis: A Comparative Approach
The following sections present a detailed analysis of the expected spectroscopic data for N-benzyl-3-fluoro-4-methoxybenzamide. The data is compiled into tables for easy comparison and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for N-benzyl-3-fluoro-4-methoxybenzamide (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.5 | m | 2H | Aromatic (H-2', H-6') |
| ~7.4 - 7.2 | m | 4H | Aromatic (H-2, H-6, H-3', H-4', H-5') |
| ~7.0 | t, J ≈ 8.5 Hz | 1H | Aromatic (H-5) |
| ~6.5 | br s | 1H | Amide (N-H) |
| 4.65 | d, J ≈ 5.7 Hz | 2H | Methylene (-CH₂-) |
| 3.95 | s | 3H | Methoxy (-OCH₃) |
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for N-benzyl-3-fluoro-4-methoxybenzamide (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Amide Carbonyl (C=O) |
| ~154.0 (d, ¹JCF ≈ 250 Hz) | Aromatic (C-3) |
| ~149.0 (d, ²JCF ≈ 10 Hz) | Aromatic (C-4) |
| ~138.0 | Aromatic (C-1') |
| ~128.8 | Aromatic (C-3', C-5') |
| ~127.9 | Aromatic (C-2', C-6') |
| ~127.6 | Aromatic (C-4') |
| ~125.0 (d, ³JCF ≈ 5 Hz) | Aromatic (C-1) |
| ~118.0 (d, ²JCF ≈ 20 Hz) | Aromatic (C-2) |
| ~112.0 | Aromatic (C-5) |
| ~111.0 (d, ³JCF ≈ 3 Hz) | Aromatic (C-6) |
| 56.5 | Methoxy (-OCH₃) |
| 44.5 | Methylene (-CH₂) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted FT-IR Data for N-benzyl-3-fluoro-4-methoxybenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3060 | Medium | C-H Stretch (Aromatic) |
| ~2930 | Medium | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1510, ~1450 | Medium to Strong | C=C Stretch (Aromatic) |
| ~1270 | Strong | C-O Stretch (Aryl Ether) |
| ~1120 | Strong | C-N Stretch |
| ~1020 | Medium | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Predicted Mass Spectrometry Data for N-benzyl-3-fluoro-4-methoxybenzamide
| m/z | Proposed Fragment |
| 261 | [M]⁺ (Molecular Ion) |
| 155 | [C₈H₆FO₂]⁺ (3-fluoro-4-methoxybenzoyl cation) |
| 106 | [C₇H₆N]⁺ (benzylaminyl cation) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-fluoro-4-methoxybenzoyl amide in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
Proton decoupling: Broadband decoupling.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition (ESI):
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: m/z 50-500
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Alternative Structural Confirmation Methods
While the combination of NMR, FT-IR, and MS is typically sufficient for structural confirmation, the following techniques can provide complementary and definitive evidence.
1. X-Ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous three-dimensional structure of a molecule.
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.[2]
-
Advantages: Provides absolute stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions.
-
Limitations: Requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.[1]
2. Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.
-
Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[3][4][5]
-
Advantages: Provides the empirical formula of the compound, which can be used to confirm the molecular formula in conjunction with mass spectrometry.
-
Limitations: Does not provide information about the connectivity of atoms or the functional groups present.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques for structural confirmation.
References
A Comparative Guide to the Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride: Fries Rearrangement vs. Direct Chlorination
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Fluoro-4-methoxybenzoyl chloride is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound: a multi-step approach utilizing the Fries rearrangement and a more direct method involving the chlorination of 3-fluoro-4-methoxybenzoic acid.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fries Rearrangement Route | Direct Chlorination Route |
| Starting Material | 2-Fluorophenyl acetate | 3-Fluoro-4-methoxybenzoic acid |
| Key Transformation | Lewis acid-catalyzed rearrangement | Chlorination of a carboxylic acid |
| Number of Steps | Multiple steps | Single step |
| Key Reagents | Lewis acids (e.g., AlCl₃), Dimethyl sulfate, Thionyl chloride | Thionyl chloride or Oxalyl chloride |
| Separation Challenges | Separation of ortho and para isomers | Generally straightforward purification |
| Scalability | Demonstrated on a kilogram scale[1] | High-yielding on a laboratory scale |
| Reported Yield | "High yields" for the final steps; 58% for a key intermediate after separation and purification[1] | Quantitative yield reported for analogous reactions[2] |
| Purity | >98% for intermediates after purification[1] | Typically high, >98%[3] |
Synthesis Route 1: The Fries Rearrangement Approach
This synthetic pathway commences with the readily available 2-fluorophenyl acetate and proceeds through a Lewis acid-catalyzed Fries rearrangement. This rearrangement yields a mixture of ortho and para substituted products, which necessitates a separation step. The desired para-isomer is then carried forward through several transformations to afford the final this compound.
A scalable synthesis has been developed for this route, indicating its industrial applicability.[1] The process involves the following key stages:
-
Fries Rearrangement: 2-Fluorophenyl acetate is treated with a Lewis acid, such as aluminum chloride, to induce the rearrangement. The reaction conditions, particularly temperature, can be optimized to influence the ratio of the resulting ortho and para isomers.[1]
-
Isomer Separation: The ortho and para isomers are separated. A combination of precipitation and steam distillation has been shown to be effective for this separation on a large scale.[1]
-
Methylation: The hydroxyl group of the purified para-isomer is methylated, typically using dimethyl sulfate.[1]
-
Oxidation: The acetyl group is then oxidized to a carboxylic acid.[1]
-
Chlorination: The final step involves the conversion of the carboxylic acid to the desired benzoyl chloride using a chlorinating agent like thionyl chloride.[1]
References
A Comparative Analysis of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Anisole with 3-Fluoro-4-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various Lewis acid catalysts for the Friedel-Crafts acylation of anisole with 3-fluoro-4-methoxybenzoyl chloride, supported by experimental data from analogous reactions to facilitate catalyst selection.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in catalyzing the Friedel-Crafts acylation is determined by several factors, including its strength, the stability of the intermediate acylium ion complex, and its interaction with the substrate and product. Below is a summary of the performance of common Lewis acid catalysts in reactions analogous to the acylation of anisole. The data, compiled from various studies, offers a comparative overview. It is important to note that reaction conditions such as solvent, temperature, and reaction time are crucial and require optimization for specific applications.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Key Observations |
| AlCl₃ | 110 | Dichloromethane | 0 to RT | 0.5 - 2 h | ~85-95 | High reactivity; often requires stoichiometric amounts due to complexation with the ketone product. Can cause demethylation of methoxy groups at higher temperatures.[1][2] |
| FeCl₃ | 10 - 110 | Dichloromethane / DES | RT - 60 | 0.25 - 24 h | 65-94 | A cost-effective and less harsh alternative to AlCl₃. Both anhydrous and hydrated forms are effective.[3][4][5] |
| ZnCl₂ | Catalytic to Stoichiometric | Dichloromethane / DES | RT - 120 (Microwave) | 5 min - 2 h | ~95 | A milder Lewis acid, often used in deep eutectic solvents (DES) for greener reaction conditions.[6][7][8] |
| TiCl₄ | 20 - 100 | Dichloromethane | RT | 1 - 3 h | Good to High | A versatile catalyst that can also promote ortho-acylation of phenols.[9][10][11] |
| SnCl₄ | 100+ | Dichloroethane | Reflux | ~36 h | Moderate | Generally a milder Lewis acid, may require more forcing conditions for less reactive substrates.[12] |
| BF₃·OEt₂ | 20 - 100+ | Dichloromethane / SO₂ | -60 to RT | 1 - 2 h | Good to High | A convenient liquid Lewis acid, often used in excess. Can be effective at low temperatures.[9][13] |
| Sc(OTf)₃ | 1 - 10 | Nitromethane / Ionic Liquid | 50 - 80 | 1 - 4 h | Good to High | A highly efficient and recyclable catalyst, particularly effective for activated arenes. Less prone to deactivating the product. |
Note: "RT" denotes room temperature. Yields are approximate and based on analogous reactions; they may vary for the specific reaction with this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of catalytic performances. Below is a general experimental protocol for the Friedel-Crafts acylation of anisole, which can be adapted for different Lewis acid catalysts.
General Procedure for Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
This compound
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, etc.)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
A dry three-necked round-bottom flask
-
Magnetic stir bar
-
Reflux condenser with a gas outlet (e.g., connected to a bubbler or drying tube)
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere.
-
Catalyst and Solvent Addition: In the reaction flask, place the Lewis acid catalyst (the amount will vary depending on the catalyst, see table above). Add anhydrous dichloromethane to the flask to form a slurry.
-
Acyl Chloride Addition: Dissolve this compound in anhydrous dichloromethane and add it to the addition funnel.
-
Arene Addition: To the stirred catalyst slurry, add anisole either neat or as a solution in dichloromethane.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath). Slowly add the solution of this compound from the addition funnel to the reaction mixture over a period of 10-30 minutes. The reaction is often exothermic.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired aryl ketone.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of Lewis acid catalysts in Friedel-Crafts acylation.
Caption: Experimental workflow for the comparative study of Lewis acid catalysts.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the acyl chloride to generate a highly reactive acylium ion electrophile.
Caption: General mechanism of Friedel-Crafts acylation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. docsity.com [docsity.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-4-methoxybenzoyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is paramount. 3-Fluoro-4-methoxybenzoyl chloride is a highly reactive acylating agent and a key building block in the synthesis of various pharmaceutical compounds. Its reactivity, however, makes it susceptible to degradation and the presence of impurities, which can significantly impact reaction yields, downstream product quality, and safety profiles.
This guide provides an objective comparison of common analytical methods for assessing the purity of this compound. It includes supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation. Acyl chlorides are challenging to analyze directly due to their high reactivity and instability.[1] Consequently, methods often involve derivatization to convert the analyte into a more stable compound.[1][2]
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| ¹H and ¹³C NMR Spectroscopy | Measures the nuclear magnetic resonance of ¹H and ¹³C nuclei, providing structural information and quantitative data via signal integration against a certified internal standard (qNMR).[3][4] | - Provides unambiguous structural confirmation.[3]- Non-destructive.[3]- Quantifies the main compound and NMR-active impurities simultaneously.- Relatively fast analysis time. | - Lower sensitivity for trace impurities compared to chromatographic methods.[3]- Signal overlap can complicate interpretation in complex mixtures.[3]- Requires a high-purity internal standard for accurate quantification. | 95-100% |
| HPLC (with Derivatization) | Separates the derivatized analyte from impurities based on polarity using a reversed-phase column. Detection is typically by UV absorbance.[5][6] | - High sensitivity and specificity, especially for trace impurities.[5]- Robust and widely available technique.- Applicable to a wide range of potential impurities. | - Destructive.- Requires a derivatization step, which adds complexity and potential for error.[2]- Cannot distinguish between the target acyl chloride and its corresponding carboxylic acid if hydrolysis is used for derivatization.[6] | 90-100% (Trace impurities at ppm levels) |
| GC-MS (with Derivatization) | Separates volatile compounds (or derivatized, more volatile compounds) based on boiling point, followed by mass analysis for identification and quantification.[3] | - Excellent sensitivity and selectivity for volatile impurities and side-products.[3]- Provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.[3] | - Destructive.[3]- Requires derivatization for the non-volatile acyl chloride.[3]- Not suitable for thermally labile compounds. | 90-100% (Trace impurities at ppm levels) |
| Argentometric Titration | Quantifies the chloride content. In the Volhard method (a back-titration), an excess of silver nitrate is added to precipitate the chloride, and the remaining silver is titrated with thiocyanate.[7] | - A primary, absolute method of quantification.- Inexpensive and requires basic laboratory equipment.- High precision and accuracy for major component assay. | - Only quantifies the acyl chloride group indirectly via its chloride content.- Not specific; any hydrolyzable chloride will be titrated.- Less sensitive than chromatographic methods. | 98-101% (as assay) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides an absolute purity value by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.
Methodology:
-
Internal Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., dimethyl sulfone, 99.9% purity) into a vial and dissolve in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Accurately weigh approximately 15 mg of the synthesized this compound into a separate vial.
-
Mixing: Transfer the entire prepared internal standard solution to the vial containing the analyte. Ensure complete dissolution, using gentle vortexing if necessary.
-
NMR Analysis: Transfer the final solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay D1 of 30s, 30-degree pulse angle, 16 scans).
-
Data Processing: Process the spectrum (phasing, baseline correction). Integrate a well-resolved signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Purity Determination by HPLC with Methanol Derivatization
This method is suitable for determining the purity of the acyl chloride and quantifying related substances, such as the parent carboxylic acid. The acyl chloride is converted to its more stable methyl ester derivative.[2][8]
Methodology:
-
Derivatization:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol and swirl to dissolve. Let the reaction proceed at room temperature for 30 minutes to ensure complete conversion to the methyl ester.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
-
Standard Preparation: Prepare a standard of 3-fluoro-4-methoxybenzoic acid methyl ester in the same diluent at a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized sample and the standard. The purity is calculated based on the area percent of the main peak (methyl 3-fluoro-4-methoxybenzoate) relative to all other peaks in the chromatogram.
Purity Assay by Argentometric Titration
This protocol determines the assay value based on the hydrolyzable chloride content.
Methodology:
-
Sample Preparation: Accurately weigh approximately 400 mg of the this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 50 mL of 1 M sodium hydroxide to the flask. Swirl gently to hydrolyze the acyl chloride. This reaction is exothermic. Allow to cool to room temperature.
-
Acidification: Add 5 mL of 1:1 nitric acid to acidify the solution.[7]
-
Chloride Precipitation: Add a precise volume of standardized 0.1 M silver nitrate (AgNO₃) solution in excess (e.g., 50.0 mL). This will precipitate the chloride ions as silver chloride (AgCl).[7]
-
Coagulation: Add 3 mL of nitrobenzene and 1 mL of ferric alum indicator solution. Shake vigorously for 1 minute to coat the AgCl precipitate, preventing it from reacting with the titrant.[7]
-
Back-Titration: Titrate the excess AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution until the first appearance of a persistent faint reddish-brown color.[7]
-
Calculation: Calculate the assay using the difference between the initial amount of AgNO₃ added and the amount titrated by KSCN.
Workflow and Logic Visualization
The following diagram illustrates a logical workflow for selecting and performing purity analysis on a synthesized batch of this compound.
Caption: Workflow for purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. titrations.info [titrations.info]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Fluorinated Benzoyl Chlorides in Research and Development
Fluorinated benzoyl chlorides are a class of aromatic acyl chlorides that serve as highly versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of fluorine atoms onto the benzoyl chloride scaffold significantly modulates the electronic properties, stability, and bioavailability of resulting molecules, making these reagents indispensable in modern medicinal and fine chemical industries.[2][3] This guide provides an objective comparison of fluorinated benzoyl chlorides with their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: Fluorinated vs. Non-Fluorinated Acyl Chlorides
The primary advantage of using fluorinated benzoyl chlorides lies not in a drastic change in the acylation reactivity itself—they remain highly reactive acylating agents like standard benzoyl chloride—but in the profound downstream effects the fluorine atoms have on the final product.[2][4] Fluorine's high electronegativity can increase the electrophilicity of the carbonyl carbon, which may influence reaction kinetics. However, its most significant impact is observed in the biological and chemical properties of the acylated product.
Key Advantages Conferred by Fluorination:
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol), making it resistant to metabolic degradation.[4] Strategically placing fluorine can block metabolically labile sites in a drug candidate, prolonging its half-life.[5][6]
-
Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which often improves its ability to permeate biological membranes, leading to more efficient absorption.[2]
-
Optimized Biological Activity: Fluorination can alter the conformation of a molecule or strengthen its binding to a biological target, resulting in higher potency and selectivity.[2][5]
The table below presents data on the solvolysis rates of benzoyl chloride and a related derivative. While direct comparative data for various fluorinated benzoyl chlorides is sparse, the data for p-nitrobenzoyl chloride, which also contains a strong electron-withdrawing group, illustrates the enhanced reactivity of the acyl chloride moiety.
Table 1: Comparison of Solvolysis Rate Constants for Benzoyl Halides
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
|---|---|---|---|---|
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |
| p-Nitrobenzoyl Chloride | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 |
| p-Nitrobenzoyl Fluoride | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 |
Data sourced from a comparative study on acyl halide reactivity, demonstrating the significantly higher reactivity of acyl chlorides over acyl fluorides and the rate-enhancing effect of an electron-withdrawing group (p-nitro).[4]
Applications in Synthesis
Fluorinated benzoyl chlorides are crucial building blocks for a wide range of high-value chemicals. Their applications span multiple industries, primarily driven by the unique properties that fluorine imparts to the target molecules.
Table 2: Examples of Products Synthesized from Fluorinated Benzoyl Chlorides
| Fluorinated Benzoyl Chloride | Synthesized Product | Application/Class | Industry |
|---|---|---|---|
| 4-Fluorobenzoyl chloride | Flumorph | Fungicide | Agrochemical |
| 4-Fluorobenzoyl chloride | Vanoxerine | Dopamine reuptake inhibitor | Pharmaceutical |
| 4-Fluorobenzoyl chloride | Hypolipidemic superstatin | Anticholesteremic agent | Pharmaceutical |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Benzovindiflupyr | Fungicide | Agrochemical |
| Tetrafluorobenzoic acid derivative | Fluopimomide | Fungicide | Agrochemical |
| 2-Fluorobenzoyl chloride | Fluorinated Benzophenones | Anticancer, Anti-HIV intermediates | Pharmaceutical |
This table provides examples of commercially significant products derived from various fluorinated benzoyl chlorides and related fluorinated carboxylic acid chlorides.[7][8]
Experimental Protocols
Below is a representative methodology for a key reaction utilizing fluorinated benzoyl chlorides.
Protocol 1: Friedel-Crafts Acylation of Anisole with 4-Fluorobenzoyl Chloride
This procedure describes the synthesis of 4-fluoro-4'-methoxybenzophenone, a common intermediate.
Materials and Equipment:
-
Anhydrous aluminum chloride (AlCl₃)
-
4-Fluorobenzoyl chloride
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Acylating Agent Addition: Prepare a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[9]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-fluoro-4'-methoxybenzophenone.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical connections.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Impact of Fluorination on Drug Properties.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 9. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Properties of Drugs Derived from 3-Fluoro-4-methoxybenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of several established TKIs, which can serve as a valuable reference for researchers developing new chemical entities based on the 3-Fluoro-4-methoxybenzoyl chloride scaffold. The data presented here are intended to offer insights into the expected absorption, distribution, metabolism, and excretion (ADME) profiles of such novel drug candidates.
Comparative Pharmacokinetic Data of Selected Tyrosine Kinase Inhibitors
The following table summarizes key pharmacokinetic parameters for a selection of well-established tyrosine kinase inhibitors. These drugs, while not all directly derived from this compound, represent the class of molecules where such a scaffold would likely be employed. The data illustrates the typical range of pharmacokinetic behaviors observed in this class of drugs.
| Parameter | Imatinib | Dasatinib | Nilotinib | Sorafenib | Pazopanib | Sunitinib |
| Bioavailability (%) | 98%[1] | ~14-34% | ~30% | 38-49% (relative to oral solution)[2] | 14-39% | Well absorbed |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~2-4[3] | 0.5-6[4][5] | ~3-4[6] | ~3[2] | ~2-4 | 6-12[7] |
| Plasma Protein Binding (%) | ~95%[1] | ~96%[8] | >98%[9] | >99.5%[2] | >99.9%[10] | ~95% |
| Elimination Half-life (t½) (hours) | ~18[1] | ~3-5[4] | ~17[6][11] | 25-48[2] | ~30.9 | 40-60[7] |
| Metabolism | Primarily CYP3A4[1] | Primarily CYP3A4[4] | Primarily CYP3A4[11] | CYP3A4 and UGT1A9[12] | Primarily CYP3A4 | Primarily CYP3A4[7] |
| Major Excretion Route | Feces (~81%)[1] | Feces (~85%)[8] | Feces (>90%)[11] | Feces (~77%)[12] | Feces | Feces (~61%)[7] |
Experimental Protocols
In Vitro ADME Assays
A battery of in vitro assays is crucial in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays help in selecting and optimizing candidates with favorable drug-like properties.
| Assay | Purpose |
| Metabolic Stability | To determine the rate at which a drug is metabolized by liver enzymes (microsomes or hepatocytes), providing an estimate of its intrinsic clearance. |
| CYP450 Inhibition | To assess the potential of a drug to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions. |
| Plasma Stability | To evaluate the stability of a compound in plasma to identify potential degradation by plasma enzymes. |
| Plasma Protein Binding | To measure the extent to which a drug binds to plasma proteins, which affects its distribution and availability to target tissues. |
| Permeability (e.g., Caco-2, PAMPA) | To predict the intestinal absorption of an orally administered drug. |
| Transporter Assays | To determine if a drug is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP), which can influence its absorption, distribution, and excretion. |
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of a novel TKI (Compound X) in a preclinical animal model (e.g., Sprague-Dawley rats) following intravenous and oral administration.
Materials:
-
Compound X
-
Vehicle for intravenous and oral administration
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cannulation surgical tools
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the study.
-
Surgically implant cannulas in the jugular vein (for blood sampling) and/or carotid artery (for IV administration) and allow for recovery.
-
Fast animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer Compound X as a single bolus injection via the carotid artery cannula at a dose of 1-2 mg/kg.
-
Oral (PO) Administration: Administer Compound X by oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately place blood samples into tubes containing an anticoagulant and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Compound X in plasma.
-
Analyze the plasma samples to determine the concentration of Compound X at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
For IV administration: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t½).
-
For PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Preclinical Pharmacokinetic Evaluation Workflow
Caption: A general workflow for preclinical pharmacokinetic evaluation of a new drug candidate.
BCR-ABL Signaling Pathway
Many tyrosine kinase inhibitors target the aberrant signaling caused by the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).[13][14][15][16][17]
This guide provides a foundational understanding of the pharmacokinetic considerations for drugs developed from scaffolds like this compound, using the well-studied class of tyrosine kinase inhibitors as a surrogate. The provided data and protocols should aid researchers in the design and interpretation of their own preclinical studies for novel drug candidates.
References
- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Population pharmacokinetic and exposure-response analysis of nilotinib in patients with newly diagnosed Ph+ chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinPGx [clinpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methoxybenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-Fluoro-4-methoxybenzoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling and disposal. It is classified as hazardous waste and must be disposed of through an approved waste disposal plant.[1][2][3] This guide provides detailed procedures for the safe neutralization of small quantities in a laboratory setting prior to final disposal, ensuring the safety of researchers and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to the following safety protocols. This compound causes severe skin burns and eye damage.[4][5] The vapor can cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Moisture Sensitivity: This compound reacts violently with water, releasing toxic and irritating gases such as hydrogen chloride and hydrogen fluoride.[1][6] Keep away from water and moist air.[3]
-
Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent like sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Neutralization of Small Quantities
The primary method for safely disposing of residual this compound in a laboratory setting is through controlled neutralization (quenching). This process converts the reactive acyl chloride into less hazardous substances before it is collected by a licensed waste disposal company.
Experimental Protocol: Neutralization via Hydrolysis
This procedure describes the slow, controlled reaction with a basic solution to hydrolyze the acyl chloride to its corresponding carboxylate salt.
-
Preparation of Neutralizing Solution: In a chemical fume hood, prepare a large beaker with a stir bar containing a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The beaker should be large enough that the solution does not exceed 25% of its volume. Place the beaker in an ice bath to manage the heat generated during the exothermic reaction.
-
Slow Addition of Acyl Chloride: Very slowly and carefully, add the this compound dropwise to the cold, stirring basic solution. The slow addition is crucial to control the rate of reaction and prevent a violent release of gas and heat.
-
Monitoring the Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or Sodium Carbonate Solution | Provides a basic medium to neutralize the resulting acids (hydrochloric acid, hydrofluoric acid, and the carboxylic acid). |
| Temperature | Cooled in an Ice Bath | The reaction is highly exothermic; cooling prevents boiling and uncontrolled splashing. |
| Rate of Addition | Slow, dropwise addition | To control the exothermic reaction and gas evolution. |
| Stirring | Continuous | Ensures efficient mixing and heat dissipation. |
| Post-Reaction Time | Several hours | Guarantees complete neutralization of the acyl chloride. |
Alternative Neutralization: Alcoholysis
An alternative to hydrolysis is to react the acyl chloride with an alcohol, such as methanol or ethanol, to form a less reactive ester. This method is also exothermic and must be performed with caution.
-
Preparation: In a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), place an excess of a simple alcohol like methanol or ethanol. Cool the flask in an ice bath.
-
Slow Addition: Slowly add the this compound to the cold alcohol with vigorous stirring.
-
Completion and Disposal: Allow the reaction to proceed to completion. The resulting ester mixture should then be collected in a properly labeled hazardous waste container for non-halogenated organic solvents.
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound will contain residue. The first rinse of the container should be collected and treated as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Labels on the container should be fully defaced before disposal.[7]
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated materials should be double-bagged, labeled as hazardous waste, and disposed of according to your institution's guidelines.
Logical Workflow for Disposal
Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
